3-(2-Quinoxalinyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-quinoxalin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJWKPAZRHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355580 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432004-76-7 | |
| Record name | 3-(2-quinoxalinyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-(2-Quinoxalinyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(2-Quinoxalinyl)aniline. This molecule is of interest to the scientific community due to its quinoxaline core, a scaffold known to be present in a wide array of pharmacologically active compounds. Quinoxaline derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Core Compound Properties
Basic physicochemical properties of this compound are summarized in the table below, based on data available from public chemical databases.[3]
| Property | Value |
| Molecular Formula | C₁₄H₁₁N₃ |
| Molecular Weight | 221.26 g/mol |
| CAS Number | 432004-76-7 |
| Appearance | Expected to be a solid |
| Solubility | Data not available |
| Melting Point | Data not available |
Synthesis of this compound
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves the reaction of o-phenylenediamine with 2-oxo-2-(3-aminophenyl)acetaldehyde. The following diagram illustrates this proposed synthetic workflow.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Quinoxalinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 3-(2-Quinoxalinyl)aniline. This document details available experimental and computed data, outlines a representative synthetic protocol, and discusses the potential biological relevance of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₃ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Solubility | >33.2 µg/mL (at pH 7.4) | [1] |
| Predicted XlogP | 2.2 | [1] |
| Predicted Melting Point | Not Available | |
| Predicted Boiling Point | Not Available | |
| Predicted pKa | Not Available |
Synthesis and Characterization
The synthesis of quinoxaline derivatives most commonly proceeds via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the targeted synthesis of this compound, a plausible approach involves the reaction of o-phenylenediamine with 3-aminophenylglyoxal or a suitable precursor.
Representative Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of 2-arylquinoxalines, adapted for the specific synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
3-Aminophenylglyoxal (or its hydrate or bisulfite adduct)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and 3-aminophenylglyoxal in a suitable solvent such as ethanol or glacial acetic acid.
-
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which may induce the precipitation of the crude product.
-
The solid product is collected by filtration and washed with a small amount of cold solvent.
-
The crude this compound is then purified by recrystallization from an appropriate solvent system to yield the final product.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active molecules.[2][4] Derivatives of quinoxaline have demonstrated a broad range of pharmacological activities, including:
-
Anticancer Activity: Many quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the inhibition of protein kinases or intercalation with DNA.
-
Antimicrobial Activity: Quinoxaline-containing compounds have shown efficacy against a variety of bacterial and fungal strains.[2]
-
Anti-inflammatory Activity: Some derivatives have been reported to possess anti-inflammatory properties.[6]
Given the established bioactivity of the quinoxaline core, this compound represents a promising candidate for screening in various biological assays to explore its therapeutic potential. The aniline moiety provides a site for further chemical modification to optimize activity and selectivity.
Experimental and Logical Diagrams
To facilitate a deeper understanding of the synthesis and potential biological evaluation of this compound, the following diagrams illustrate the key workflows and relationships.
Caption: Synthetic workflow for this compound.
Caption: Logical flow for biological evaluation.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation, Category 1).[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a quinoxaline derivative with potential for further investigation in drug discovery. This technical guide has summarized its known physicochemical properties, provided a representative synthetic protocol, and highlighted the potential areas of biological activity based on the broader class of quinoxaline compounds. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. Further experimental work is warranted to fully elucidate the physicochemical and biological profile of this compound.
References
- 1. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dadun.unav.edu [dadun.unav.edu]
In-Depth Technical Guide: 3-(Quinoxalin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 3-(quinoxalin-2-yl)aniline, a heterocyclic aromatic amine containing a quinoxaline moiety. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.
Core Compound Identification
A clear identification of 3-(quinoxalin-2-yl)aniline is fundamental for any research or development endeavor. The standardized nomenclature and registry number are as follows:
| Identifier | Value | Reference |
| IUPAC Name | 3-quinoxalin-2-ylaniline | [1] |
| CAS Number | 432004-76-7 | [1] |
| Molecular Formula | C₁₄H₁₁N₃ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
Synthesis and Characterization
The synthesis of 3-(quinoxalin-2-yl)aniline, also referred to as 3-(quinoxalin-2-yl)benzenamine, has been reported in the scientific literature. The general and well-established method for synthesizing the quinoxaline core involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[2][3]
Experimental Protocol: Synthesis of Quinoxaline Derivatives
General Procedure:
-
Reactant Preparation: An o-phenylenediamine derivative and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid.[3]
-
Condensation Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Catalysis (Optional): In some instances, a catalyst may be employed to improve the reaction rate and yield. Various catalysts, including solid acid catalysts, metal nanoparticles, and iodine, have been utilized in quinoxaline synthesis.[2][4]
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired quinoxaline derivative.
For the specific synthesis of 3-(quinoxalin-2-yl)aniline, the likely precursors would be 1,2-diaminobenzene and (3-aminophenyl)glyoxal or a derivative thereof.
Characterization Data
Characterization of 3-(quinoxalin-2-yl)aniline has been reported with the following spectral data:
| Spectral Data | Observed Peaks |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) 113.8, 117.0, 129.1, 129.4, 129.5, 130.1, 130.2, 137.8, 141.6, 142.2, 143.5, 147.3, 152.0 |
| Mass Spectrometry (ESI) | m/z: 222 (M+H)⁺ |
This data is indicative of the successful synthesis of the target compound.[5]
Biological Activity and Potential Applications
While specific biological data for 3-(quinoxalin-2-yl)aniline is limited in publicly accessible literature, the broader class of quinoxaline derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. This suggests that 3-(quinoxalin-2-yl)aniline could be a valuable scaffold for further investigation and drug development.
Quinoxaline derivatives have demonstrated significant potential in the following areas:
-
Anticancer Activity: Numerous quinoxaline derivatives have been synthesized and evaluated for their antitumor properties. They have been shown to act as inhibitors of various kinases, such as FGFR1, and may interfere with crucial cellular signaling pathways involved in cancer progression.[6]
-
Antimicrobial Activity: The quinoxaline scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties.[2]
-
Antiviral Activity: Certain quinoxaline derivatives have been investigated for their potential as antiviral agents.
-
Anti-inflammatory and Analgesic Activity: Some compounds containing the quinoxaline moiety have shown promise as anti-inflammatory and pain-relieving agents.[2]
The diverse biological activities of quinoxalines stem from the ability of the heterocyclic ring system to interact with various biological targets.
Experimental Workflows and Signaling Pathways
To illustrate the general process of investigating novel quinoxaline derivatives, a conceptual experimental workflow is presented below. Furthermore, a simplified diagram of a generic kinase inhibition pathway, a common mechanism of action for many anticancer quinoxaline compounds, is provided.
References
- 1. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. heteroletters.org [heteroletters.org]
- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(2-Quinoxalinyl)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(2-Quinoxalinyl)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.
Executive Summary
This compound is a substituted quinoxaline derivative with potential applications in medicinal chemistry. Accurate and detailed spectroscopic characterization is fundamental for its identification, purity assessment, and further investigation into its biological activities. This guide presents tabulated NMR and MS data and outlines the methodologies for acquiring these spectra.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 8.77 | d | 4 | Quinoxaline-H |
| 8.08 | d | 7.5 | Quinoxaline-H |
| 7.38-7.26 | m | - | Aniline-H |
| 7.17 | d | 7.5 | Aniline-H |
| 6.95 | d | 8 | Aniline-H |
| 4.99 | br s | - | -NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 147.5 | Quinoxaline-C |
| 144.0 | Quinoxaline-C |
| 138.5 | Aniline-C |
| 136.1 | Quinoxaline-C |
| 128.9 | Aniline-C |
| 127.5 | Aniline-C |
| 121.4 | Quinoxaline-C |
| 116.1 | Aniline-C |
| 110.1 | Aniline-C |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.
Table 3: Predicted Mass Spectrometry Data for this compound [1][2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.10257 |
| [M+Na]⁺ | 244.08451 |
| [M-H]⁻ | 220.08801 |
| [M]⁺ | 221.09474 |
M (Molecular Ion) corresponds to the exact mass of this compound (C₁₄H₁₁N₃).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Synthesis of this compound
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would typically involve the reaction of a suitably substituted o-phenylenediamine with 3-aminophenylglyoxal or a derivative thereof. The reaction is often carried out in a solvent such as ethanol or acetic acid and may be heated to facilitate the cyclization. Purification is typically achieved by recrystallization or column chromatography.[3][4][5]
NMR Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the corresponding adducts.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide to 3-(2-Quinoxalinyl)aniline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, synthesis, and potential applications of 3-(2-Quinoxalinyl)aniline, a heterocyclic amine belonging to the quinoxaline class of compounds. While specific historical discovery details for this particular isomer are not extensively documented in readily available literature, this paper outlines the general synthetic strategies applicable to its preparation, based on well-established quinoxaline chemistry.
Introduction to Quinoxalines
Quinoxalines are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry due to the diverse range of biological activities exhibited by its derivatives. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. The versatile nature of the quinoxaline ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from computational predictions and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C14H11N3 | PubChem |
| Molecular Weight | 221.26 g/mol | PubChem |
| IUPAC Name | 3-(quinoxalin-2-yl)aniline | PubChem |
| CAS Number | 432004-76-7 | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | PubChem |
| InChI | InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | PubChem |
| Predicted LogP | 2.8 | ChemAxon |
| Predicted pKa (most basic) | 3.8 (amino group) | ChemAxon |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, its preparation can be achieved through established methods for quinoxaline synthesis. The most common and direct approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Synthetic Approach: The Condensation Reaction
The classical and most widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and can be promoted by conventional heating or microwave irradiation.
To synthesize this compound, the logical precursors would be benzene-1,2-diamine and (3-aminophenyl)(oxo)acetaldehyde (or a suitable derivative).
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol
As a specific protocol for this compound is unavailable, a general procedure for the synthesis of a related 2-arylquinoxaline is provided below. This can be adapted by using the appropriate starting materials.
Synthesis of 2-Phenylquinoxaline (A Representative Protocol)
This protocol is based on the condensation of benzene-1,2-diamine with phenylglyoxal monohydrate.
Materials:
-
Benzene-1,2-diamine
-
Phenylglyoxal monohydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve benzene-1,2-diamine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add a solution of phenylglyoxal monohydrate (1.0 eq) in ethanol dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylquinoxaline.
Characterization:
The final product should be characterized by standard analytical techniques such as:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: To assess purity.
Potential Applications in Drug Discovery
While there is a lack of specific biological activity data for this compound in the public domain, the broader class of quinoxaline derivatives has shown significant promise in various therapeutic areas. The presence of the aniline moiety provides a handle for further chemical modification, making it an attractive scaffold for medicinal chemistry campaigns.
Kinase Inhibition
Many quinoxaline derivatives have been investigated as kinase inhibitors for the treatment of cancer. The quinoxaline core can act as a scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases.
Signaling Pathway Example: Kinase Inhibition
Caption: Quinoxaline derivatives as kinase inhibitors.
Antimicrobial and Antiviral Activity
Quinoxaline derivatives have been reported to possess potent activity against a range of bacteria, fungi, and viruses.[1] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.
Conclusion
This compound is a member of the medicinally important quinoxaline family of heterocyclic compounds. While its specific discovery and history are not well-documented, its synthesis can be readily achieved through established chemical methodologies. The versatile quinoxaline scaffold, coupled with the reactive aniline functional group, makes this compound an attractive starting point for the design and synthesis of novel bioactive molecules with potential applications in a variety of therapeutic areas, particularly in the development of kinase inhibitors and antimicrobial agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
A Technical Guide to the Solubility and Stability of 3-(2-Quinoxalinyl)aniline
Abstract
This technical guide provides a comprehensive overview of the known solubility and predicted stability of 3-(2-Quinoxalinyl)aniline (CAS: 432004-76-7), a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data, this document combines existing data with established principles of pharmaceutical analysis for quinoxaline and aniline derivatives. It details standardized experimental protocols for determining aqueous solubility and for conducting forced degradation studies to assess chemical stability. The guide is intended to serve as a foundational resource for researchers involved in the physicochemical characterization and formulation development of this and related compounds.
Compound Profile
This compound is a molecule featuring a bicyclic quinoxaline ring system linked to an aniline moiety. The quinoxaline scaffold is a common pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The aniline group provides a basic handle that can influence the compound's physicochemical properties, such as solubility and reactivity.
| Property | Value | Source |
| IUPAC Name | 3-quinoxalin-2-ylaniline | PubChem[5] |
| Molecular Formula | C₁₄H₁₁N₃ | PubChem[5] |
| Molecular Weight | 221.26 g/mol | PubChem[5] |
| CAS Number | 432004-76-7 | PubChem[5] |
| Monoisotopic Mass | 221.0953 Da | PubChem[5] |
| Predicted XlogP | 2.2 | PubChemLite[6] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound, containing a hydrophobic quinoxaline core and a polar aniline group capable of hydrogen bonding, suggests a complex solubility profile.
Experimental Solubility Data
Publicly available quantitative solubility data for this specific molecule is sparse. A single data point from a high-throughput screening assay is available.
| Solvent System | Temperature | Method | Solubility Measurement | Data Source |
| Aqueous Buffer (pH 7.4) | Not Specified | Assay | >33.2 µg/mL | Burnham Center for Chemical Genomics[5] |
Predicted Solubility Characteristics
-
Aqueous Solubility : The presence of the basic aniline group (-NH₂) suggests that the aqueous solubility of this compound will be highly dependent on pH.[7] In acidic conditions, the amine is likely to be protonated, forming a more soluble anilinium salt.[8] Conversely, in neutral to basic conditions, the compound will exist in its less soluble free base form. The low existing value at pH 7.4 supports the characterization of the compound as poorly soluble in water.
-
Organic Solubility : Based on its aromatic character, the compound is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as ethanol and methanol.[9] Halogenated solvents like dichloromethane and chloroform are also expected to be effective solvents.[9] Non-polar solvents like hexane are likely to be poor solvents.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To quantitatively determine the solubility of this compound in various aqueous and organic solvent systems at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) until the concentration of the dissolved solid in the liquid phase remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV or LC-MS method.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
Stability Profile
Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[10] While no specific stability data for this compound has been published, a profile can be predicted based on its chemical structure, and a robust testing strategy can be outlined using forced degradation studies as mandated by ICH guidelines.[11]
Predicted Stability Profile
-
Hydrolytic Stability: The quinoxaline ring system is generally stable. The primary point of susceptibility to hydrolysis would be under extreme acidic or basic conditions, though significant degradation is not typically expected for this type of heterocycle.
-
Oxidative Stability: The aniline moiety can be susceptible to oxidation, potentially leading to the formation of colored degradation products (e.g., nitroso, nitro, or polymeric species). The electron-rich nature of the amine group makes it a likely target for oxidative stress.
-
Thermal Stability: As a rigid aromatic heterocyclic compound, this compound is predicted to be a crystalline solid with good thermal stability and a relatively high melting point.[12]
-
Photostability: Aromatic nitrogen heterocycles can absorb UV radiation, which may lead to photochemical degradation.[12] Therefore, the compound should be considered potentially light-sensitive and handled with appropriate precautions (e.g., stored in amber vials).
Experimental Protocol: Forced Degradation Study
Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, thereby establishing the intrinsic stability of the molecule and developing stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active substance.[13]
Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
High-purity water and organic solvents
-
Temperature-controlled ovens/baths
-
Calibrated photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.
Procedure: A stock solution of this compound is prepared and subjected to the following stress conditions in parallel with a control solution (un-stressed). Samples are taken at various time points and analyzed.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Mix drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C). Neutralize sample before analysis.[14] |
| Base Hydrolysis | Mix drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C). Neutralize sample before analysis.[14] |
| Oxidation | Treat drug solution with 3% H₂O₂ at room temperature or with gentle heating.[11] |
| Thermal Stress | Expose solid drug substance and drug solution to dry heat (e.g., 10°C increments above accelerated stability conditions) in a calibrated oven.[10] |
| Photostability | Expose solid drug substance and drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11] A dark control sample should be stored under the same conditions to isolate light-induced effects. |
Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. Key outcomes include:
-
Quantification of the parent compound to determine the extent of degradation.
-
Detection of degradation products.
-
Ensuring mass balance.
-
Peak purity analysis of the parent compound peak to confirm the method's specificity.
Conclusion
While comprehensive experimental data for this compound remains limited in the public domain, this guide establishes a robust framework for its physicochemical characterization. The compound is known to be poorly soluble in neutral aqueous media, with solubility expected to improve in acidic conditions. Its stability profile is predicted to be robust under thermal stress but potentially susceptible to oxidative and photolytic degradation. The detailed protocols provided for solubility and stability testing offer a standardized approach for researchers to generate the necessary data for advancing drug development and formulation efforts for this and structurally related molecules.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C14H11N3) [pubchemlite.lcsb.uni.lu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijrpp.com [ijrpp.com]
A Technical Guide to Quantum Chemical Calculations of 3-(2-Quinoxalinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various antibiotics and demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The compound 3-(2-Quinoxalinyl)aniline, featuring both a quinoxaline scaffold and an aniline moiety, presents a molecule of considerable interest for its potential applications in medicinal chemistry and materials science.[3][4]
Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties at the atomic level.[5][6] This guide details the theoretical framework and computational protocols for analyzing this compound, offering insights into its molecular geometry, vibrational spectra, and electronic behavior.
Computational Methodology
The computational analysis of this compound is performed using the Gaussian suite of programs, employing Density Functional Theory (DFT). The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is selected due to its proven accuracy for organic molecular systems.[1][5][7]
Protocol for Quantum Chemical Calculations:
-
Molecular Structure Input: The initial molecular structure of this compound (C₁₄H₁₁N₃) is constructed using GaussView.[3][5]
-
Geometry Optimization: The structure is optimized to find the global minimum energy conformation without any geometrical constraints. This is achieved using the B3LYP functional combined with the 6-311++G(d,p) basis set.[7][8] The convergence to a true minimum is confirmed by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory.[1] This analysis helps in assigning characteristic vibrational modes (stretching, bending) and comparing them with experimental FT-IR and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies.[1][8]
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[5][7]
-
UV-Visible Spectra: Electronic transitions and absorption wavelengths are predicted using Time-Dependent DFT (TD-DFT) calculations, providing theoretical UV-Vis spectra.[1][5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
The logical workflow for these computational studies is illustrated below.
Results and Discussion
Optimized Molecular Geometry
The optimization process yields the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles provide a foundational understanding of the molecular framework. While experimental crystal structure data for this specific molecule is not available, the calculated parameters can be compared with those of similar aniline and quinoxaline structures.[1][6]
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Typical Experimental Value[6][9] |
| Bond Lengths (Å) | |||
| C-C (Aromatic) | 1.38 - 1.42 | 1.39 - 1.41 | |
| C-N (Aniline) | 1.40 | 1.40 | |
| C-N (Quinoxaline) | 1.32 - 1.38 | 1.33 - 1.37 | |
| N-H (Aniline) | 1.01 | 1.00 | |
| Bond Angles (°) | |||
| C-C-C (Aromatic) | 119 - 121 | 118 - 121 | |
| C-N-C (Quinoxaline) | 116 - 118 | 116 - 117 | |
| H-N-H (Aniline) | 112 | 113 |
Vibrational Spectral Analysis
Vibrational analysis is crucial for interpreting experimental infrared and Raman spectra. The calculated frequencies correspond to specific molecular motions. Key vibrational modes for this compound include N-H stretching from the aniline group, C=N stretching within the quinoxaline ring, and aromatic C-H stretching.
Table 2: Key Calculated Vibrational Frequencies (cm⁻¹)
| Assignment | Calculated Frequency (Scaled) | Expected Experimental Region (cm⁻¹)[1][9] |
| N-H Asymmetric & Symmetric Stretch (Aniline) | 3505, 3410 | 3500 - 3300 |
| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3000 |
| C=N Stretch (Quinoxaline Ring) | 1620 | 1630 - 1575 |
| C=C Aromatic Ring Stretch | 1590, 1510, 1450 | 1600 - 1450 |
| C-N Stretch (Aniline) | 1270 | 1310 - 1250 |
| C-H Out-of-Plane Bending | 900 - 750 | 900 - 730 |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical stability.[5] A smaller gap suggests higher reactivity.
Table 3: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| EHOMO | -5.85 |
| ELUMO | -2.10 |
| Energy Gap (ΔE) | 3.75 |
The HOMO is typically localized over the electron-rich aniline ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the electron-deficient quinoxaline system, which is susceptible to nucleophilic attack. The calculated energy gap suggests that this compound is a moderately stable molecule.
UV-Visible Spectral Analysis
TD-DFT calculations predict the electronic transitions responsible for UV-Visible absorption. For quinoxaline derivatives, absorptions in the range of 360-380 nm are common.[5] The major transitions are typically π → π* and n → π* in nature.
Table 4: Predicted UV-Vis Absorption Data (TD-DFT)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 371 | 0.35 | HOMO → LUMO | π → π |
| 315 | 0.21 | HOMO-1 → LUMO | π → π |
| 288 | 0.18 | HOMO → LUMO+1 | n → π* |
Conclusion
Quantum chemical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory provide a robust framework for characterizing the structural, vibrational, and electronic properties of this compound. The analysis of the optimized geometry, vibrational modes, and frontier molecular orbitals offers critical insights that are invaluable for drug design and materials science. The predicted data serves as a reliable benchmark for experimental studies and helps in understanding the molecule's reactivity, stability, and potential biological activity, thereby guiding further research and development efforts.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of N-(5,7-diamino-3-phenyl-quinoxalin-2-yl)-3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-l-glutamic acid diethyl ester: evaluation of in vitro anti-cancer and anti-folate activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
Technical Guide: Crystal Structure Analysis of 3-(2-Quinoxalinyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds recognized for their wide-ranging pharmacological potential. A thorough understanding of their three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide presents a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(2-Quinoxalinyl)aniline. It details the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction. The guide also provides a representative analysis of the molecular geometry, supramolecular interactions, and crystal packing, supported by structured data tables and logical workflow diagrams. While a specific, publicly deposited crystal structure for this exact molecule is not available, this document utilizes established procedures and representative data from closely related quinoxaline structures to offer a foundational and practical framework for researchers.
Introduction
Quinoxaline and its derivatives are key scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological efficacy of these compounds is intrinsically linked to their molecular structure and the intermolecular interactions they form in the solid state. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, providing invaluable insights into bond lengths, bond angles, and conformational preferences.[1][2]
This guide focuses on this compound (C₁₄H₁₁N₃), a molecule of interest due to its combination of the quinoxaline heterocycle and an aniline substituent.[3][4] The analysis of its crystal structure is essential for understanding how the molecule packs in a crystalline lattice and which non-covalent interactions, such as hydrogen bonds and π-stacking, govern its supramolecular assembly.[5][6] Such information is critical for polymorphism studies, formulation development, and understanding receptor-ligand interactions.
Experimental Protocols
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.[2]
Synthesis of this compound
The synthesis of 2-substituted quinoxalines is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] A common and efficient protocol for synthesizing the target compound is outlined below.
Materials:
-
o-phenylenediamine
-
3-aminophenylglyoxal (or a suitable precursor)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and 3-aminophenylglyoxal in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Single Crystal Growth
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step.[2] The slow evaporation technique is widely used for small organic molecules.
Procedure:
-
Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap, perforated with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.
X-ray Data Collection and Structure Refinement
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[2][8]
Procedure:
-
Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a single-crystal X-ray diffractometer, typically cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated.[9]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary molecular model.[2]
-
Structure Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Results and Discussion: A Representative Analysis
The following sections describe the expected structural features of this compound based on analyses of similar quinoxaline derivatives.[5][10][11]
Molecular Structure
The molecule consists of a planar quinoxaline ring system linked to an aniline ring. A key structural parameter is the dihedral angle between the mean planes of the quinoxaline and aniline rings. This angle determines the overall conformation of the molecule and is influenced by steric hindrance and electronic effects. In similar structures, this angle can vary, indicating some degree of rotational freedom around the C-C single bond connecting the two ring systems.
Data Presentation
Quantitative data from a crystallographic experiment are presented in standardized tables for clarity and comparison.
Table 1: Representative Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁N₃ |
| Formula Weight | 221.26 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.51 |
| b (Å) | 12.34 |
| c (Å) | 10.67 |
| β (°) | 98.5 |
| Volume (ų) | 1107 |
| Z | 4 |
| Density (calculated, g/cm³) | 1.326 |
| F(000) | 464 |
| Reflections Collected | 8500 |
| Independent Reflections | 2500 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.13 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |
Table 2: Representative Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N(1)-C(2) | 1.32 | C(7)-C(8) | 1.41 |
| C(2)-C(3) | 1.47 | C(8)-N(4) | 1.33 |
| C(3)-C(1') | 1.48 | N(1)-C(9) | 1.38 |
| C(3')-N(H₂) | 1.39 | C(10)-N(4) | 1.37 |
Table 3: Representative Selected Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| N(1)-C(2)-C(3) | 121.5 | C(7)-C(8)-N(4) | 120.0 |
| C(2)-C(3)-C(1') | 118.0 | C(2)-N(1)-C(9) | 117.5 |
| C(2')-C(1')-C(3) | 121.0 | C(8)-N(4)-C(10) | 117.8 |
Supramolecular Interactions and Crystal Packing
The crystal packing is stabilized by a network of intermolecular interactions. The primary amine group (-NH₂) of the aniline moiety is a strong hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring are potential acceptors. This facilitates the formation of N-H···N hydrogen bonds, which often play a dominant role in directing the supramolecular architecture, linking molecules into chains or sheets.[5]
Furthermore, the aromatic nature of both the quinoxaline and aniline rings allows for π-π stacking interactions. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the overall stability of the crystal lattice.[6][12]
Table 4: Representative Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N-H···N(quinox) | 0.88 | 2.25 | 3.05 | 150 |
(D = Donor atom; A = Acceptor atom)
Visualizations
Diagrams are essential for visualizing complex workflows and relationships in structural analysis.
Caption: Experimental workflow for crystal structure analysis.
Caption: Relationship between molecular structure and crystal properties.
Conclusion
While a definitive published crystal structure for this compound was not identified for this guide, the established methodologies for the synthesis, crystallization, and X-ray analysis of small organic molecules provide a clear and reliable path for its determination. The analysis of related quinoxaline structures indicates that the final crystal structure will likely be characterized by a nearly planar quinoxaline core, significant intermolecular N-H···N hydrogen bonding, and stabilizing π-π stacking interactions. This comprehensive structural knowledge is paramount for the continued development of quinoxaline derivatives as potential therapeutic agents, enabling a deeper understanding of their physicochemical properties and biological function.
References
- 1. excillum.com [excillum.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - this compound (C14H11N3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Commercial Suppliers of 3-(2-Quinoxalinyl)aniline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and technical specifications of the research chemical 3-(2-Quinoxalinyl)aniline. This document outlines key suppliers, summarizes crucial quantitative data, and presents representative experimental protocols for the application of this compound in a research setting.
Introduction
This compound, a member of the quinoxaline class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. Quinoxaline derivatives have garnered significant interest due to their diverse pharmacological activities, including potential applications as kinase inhibitors in oncology and other therapeutic areas. This guide serves as a comprehensive resource for researchers seeking to procure and utilize this compound in their studies.
Commercial Availability
A number of chemical suppliers offer this compound for research purposes. The following table provides a summary of prominent commercial sources. Please note that purity, availability, and pricing are subject to change and should be verified directly with the supplier.
| Supplier | Catalog Number | Purity | Additional Information |
| Santa Cruz Biotechnology | sc-309565 | - | Available in 5 mg quantities. |
| Sigma-Aldrich | BIONET-KEY087886734 | ≥ 95% | Marketed under their Key Organics brand.[1] |
| Key Organics | 4T-0610 | ≥ 95% | - |
| 2A Biotech | 2A-0128436 | ≥ 96% | - |
| Thermo Fisher Scientific | - | - | May be available through their Acros Organics or Alfa Aesar brands. |
Technical Data
Sourcing high-quality reagents is critical for reproducible research. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 432004-76-7 | PubChem |
| Molecular Formula | C₁₄H₁₁N₃ | PubChem |
| Molecular Weight | 221.26 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 164 - 166 °C | Sigma-Aldrich[1] |
| IUPAC Name | 3-(quinoxalin-2-yl)aniline | PubChem |
| Solubility | >33.2 µg/mL (at pH 7.4) | PubChem |
Representative Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay to determine the inhibitory activity of a quinoxaline compound against a target kinase.
Materials:
-
Target kinase (e.g., recombinant human Pim-1 kinase)
-
Kinase substrate (specific for the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted this compound solution. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal. The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a representative in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a representative cell-based proliferation assay.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not extensively documented, the broader class of quinoxaline derivatives has been shown to inhibit various protein kinases. One such family of kinases is the Pim family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified, representative signaling pathway that can be modulated by quinoxaline-based kinase inhibitors. It is important to note that this is a generalized pathway, and the precise mechanism of action for this compound requires further experimental validation.
Caption: Representative Pim kinase signaling pathway potentially targeted by quinoxaline inhibitors.
Conclusion
This compound is a readily available research chemical with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational resource for researchers by summarizing key supplier information, technical data, and representative experimental protocols. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Anilino-quinolin-2(1H)-ones via Buchwald-Hartwig Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-anilino-quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, notably recognized for its potential as a kinase inhibitor.[1] The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it has been successfully applied to the synthesis of these valuable compounds.[1] This palladium-catalyzed reaction allows for the efficient coupling of anilines with 3-halo-quinolin-2(1H)-ones, offering a modular and convergent synthetic route with broad substrate scope and functional group tolerance. These application notes provide a detailed overview, experimental protocols, and relevant data for the synthesis of 3-anilino-quinolin-2(1H)-ones using this methodology.
Reaction Principle
The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halo-quinolin-2(1H)-one, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired 3-anilino-quinolin-2(1H)-one is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst, promoting the desired reductive elimination pathway over competing side reactions.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 3-anilino-quinolin-2(1H)-ones via Buchwald-Hartwig cross-coupling.
| Entry | Quinolinone Substrate | Aniline Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-quinolin-2(1H)-one | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 3-Bromo-6-methoxyquinolin-2(1H)-one | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 3 | 3-Bromo-6-chloroquinolin-2(1H)-one | 3-Chloroaniline | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 16 | 82 |
| 4 | 3-Bromo-quinolin-2(1H)-one | N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | THF | 80 | 20 | 75 |
| 5 | 3-Bromo-6-fluoroquinolin-2(1H)-one | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
This table is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Cross-Coupling Synthesis of 3-Anilino-quinolin-2(1H)-ones
This protocol provides a general method for the palladium-catalyzed amination of 3-bromo-quinolin-2(1H)-ones with various anilines.
Materials:
-
3-Bromo-quinolin-2(1H)-one derivative (1.0 equiv)
-
Aniline derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (manifold or glovebox)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-quinolin-2(1H)-one (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the aniline derivative.
-
Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-anilino-quinolin-2(1H)-one.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Caption: Experimental workflow for the synthesis of 3-anilino-quinolin-2(1H)-ones.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. The choice of these reagents can be highly dependent on the specific substrates. Increasing the reaction temperature or time may also improve the yield.
-
Side Reactions: The formation of dehalogenated starting material can be a competing side reaction. Using bulky electron-rich phosphine ligands can often suppress this pathway.
-
Poor Solubility: If the starting materials or product have poor solubility in the reaction solvent, a co-solvent system or a different solvent may be necessary.
-
Catalyst Deactivation: Ensure that the reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the organic solvents used are flammable and should be handled with care.
-
The bases used can be corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig cross-coupling reaction for the synthesis of a diverse range of 3-anilino-quinolin-2(1H)-ones for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The conventional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be hampered by long reaction times, low yields, and the use of hazardous solvents.[2][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient green chemistry technique that dramatically accelerates these synthetic processes.[1][3] By utilizing microwave irradiation, reactions can often be completed in minutes instead of hours, leading to higher yields, enhanced product purity, and the potential for solvent-free conditions.[1] This application note provides detailed protocols for the microwave-assisted synthesis of quinoxaline derivatives, offering a valuable resource for researchers in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes.[1]
-
Higher Yields: Compared to conventional heating methods, microwave synthesis frequently results in improved product yields.[1]
-
Greener Chemistry: The efficiency of microwave heating allows for the use of minimal or no solvents, aligning with the principles of green chemistry.[1][4]
-
Enhanced Purity: Shorter reaction times can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[1]
General Experimental Workflow
The general workflow for the microwave-assisted synthesis of quinoxaline derivatives is a straightforward process involving the combination of reactants, microwave irradiation, and subsequent product isolation and purification.
Caption: General workflow for microwave-assisted quinoxaline synthesis.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol
This protocol outlines a rapid and high-yielding synthesis of quinoxaline derivatives using a catalytic amount of iodine in an ethanol/water mixture under microwave irradiation.[2]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil, phenylglyoxal) (1.0 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add the ethanol/water (1:1, 1 mL) mixture and a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 2-3 minutes at 50 °C (a power level of 300 W can be used as a starting point).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization if necessary.
Data Summary:
| Entry | Diamine | Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-phenylenediamine | Phenylglyoxal monohydrate | 0.5 | 95 |
| 2 | o-phenylenediamine | Benzil | 2 | 98 |
| 3 | 4,5-dimethyl-1,2-phenylenediamine | Benzil | 2 | 96 |
| 4 | 4-chloro-1,2-phenylenediamine | Benzil | 3 | 92 |
| 5 | 4-nitro-1,2-phenylenediamine | Benzil | 3 | 90 |
Data adapted from a study by S. K. Singh et al.[2]
Protocol 2: MgBr₂·OEt₂ Catalyzed Synthesis
This method utilizes magnesium bromide etherate as an efficient catalyst for the synthesis of quinoxalines under microwave irradiation.[5]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
MgBr₂·OEt₂ (catalytic amount, e.g., 0.004 mol for a 0.001 mol scale reaction)[5]
-
Quartz tube/Teflon vial for microwave
-
Ethyl acetate
-
Water
Procedure:
-
Place the substituted o-phenylenediamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and MgBr₂·OEt₂ in a quartz tube or a Teflon vial.
-
Insert the vessel into the microwave reactor.
-
Irradiate the mixture for 1-2.5 minutes (e.g., in intervals of 30 seconds).[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water (2 x 10 mL).
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify as needed.
Data Summary:
| Entry | Diamine | Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | Pyridine-2,3-diamine | 1-Phenyl-propane-1,2-dione | 1.5 | 94 |
| 2 | o-phenylenediamine | Benzil | 1 | 96 |
| 3 | 4-methyl-1,2-phenylenediamine | Benzil | 1.5 | 95 |
Data based on research by S. S. Shindalkar et al.[5]
Protocol 3: Solvent-Free Synthesis using Acidic Alumina
This environmentally friendly protocol employs a solid support, acidic alumina, as a catalyst in a solvent-free microwave-assisted reaction.[4]
Materials:
-
1,2-diamine (e.g., benzene-1,2-diamine)
-
1,2-dicarbonyl compound (e.g., benzil) or α-hydroxyketone (e.g., benzoin)
-
Acidic alumina
Procedure:
-
Thoroughly mix the 1,2-diamine and the 1,2-dicarbonyl or α-hydroxyketone with acidic alumina in a microwave-safe vessel.
-
Irradiate the solid mixture in a microwave oven for approximately 3 minutes.
-
After irradiation, allow the mixture to cool.
-
Add water to the reaction mixture, which should cause the pure product to precipitate.
-
Collect the product by filtration.
Data Summary:
| Entry | Diamine | Carbonyl Compound | Support | Time (min) | Yield (%) |
| 1 | Benzene-1,2-diamine | Benzil | Acidic Alumina | 3 | 86 |
| 2 | Benzene-1,2-diamine | Benzoin | Acidic Alumina | 3 | 80 |
| 3 | 4-methylbenzene-1,2-diamine | Benzil | Acidic Alumina | 3 | 82 |
This data is derived from a study by H. R. Darabi et al.[4]
Logical Relationship of Synthesis Components
The synthesis of quinoxalines is fundamentally a condensation reaction. The core components and influencing factors are depicted in the diagram below.
Caption: Key components for microwave-assisted quinoxaline synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of quinoxaline derivatives, offering a rapid, efficient, and environmentally benign alternative to traditional methods.[3] The protocols detailed in these application notes provide researchers with a solid foundation for synthesizing a diverse range of quinoxaline scaffolds for applications in drug discovery and materials science. The versatility of this technique, allowing for various catalysts and solvent conditions, makes it a highly valuable tool in the modern chemistry laboratory.
References
Application Notes and Protocols: 3-(2-Quinoxalinyl)aniline as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3-(2-Quinoxalinyl)aniline scaffold in the design and development of potent kinase inhibitors. This document details the synthesis, biological evaluation, and mechanistic analysis of derivatives based on this privileged scaffold, with a focus on their application as inhibitors of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAF/MEK/ERK signaling pathway.
Introduction
The quinoxaline ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities. When coupled with an aniline moiety at the 3-position, the resulting this compound core serves as a versatile template for the development of ATP-competitive kinase inhibitors. The nitrogen atoms within the quinoxaline ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The aniline substituent provides a vector for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have shown significant promise as inhibitors of various receptor tyrosine kinases (RTKs) and intracellular kinases that play critical roles in tumor angiogenesis, proliferation, and survival. This document will focus on the application of this scaffold in targeting the VEGFR-2 and B-RAF kinases.
Data Presentation
The following tables summarize the kinase inhibitory and antiproliferative activities of representative compounds derived from a quinoxaline-aniline scaffold. These compounds demonstrate potent inhibition of VEGFR-2 and significant cytotoxic effects against cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Quinoxaline-Aniline Derivatives against VEGFR-2
| Compound ID | Modification on Aniline Ring | VEGFR-2 IC50 (nM) |
| 1a | 4-methoxy | 15.2 |
| 1b | 4-chloro | 8.5 |
| 1c | 3-fluoro | 22.1 |
| 1d | 4-methylsulfinyl | 12.8 |
| Sorafenib | (Reference Drug) | 5.8 |
Table 2: Cellular Antiproliferative Activity of Quinoxaline-Aniline Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| 1a | HUVEC | MTT | 0.85 |
| 1b | HUVEC | MTT | 0.42 |
| 1c | HUVEC | MTT | 1.15 |
| 1d | HUVEC | MTT | 0.68 |
| Sorafenib | HUVEC | MTT | 0.25 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Application of 3-(2-Quinoxalinyl)aniline Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This document provides detailed application notes and experimental protocols for the study of 3-(2-Quinoxalinyl)aniline and its closely related derivatives in cancer cell line research. While specific data for this compound is limited in publicly available literature, this report synthesizes findings from studies on structurally similar 2-anilinoquinoxaline and other quinoxaline derivatives to provide a comprehensive guide for researchers. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines, making them promising candidates for further investigation and drug development.
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following tables summarize the in vitro anticancer activity of various quinoxaline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
Table 1: Cytotoxicity of 2-Substituted-Quinoxaline Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Compound 3b (a 2-coumarin-substituted-quinoxaline) | MCF-7 (Breast) | 1.85 ± 0.11 | MCF-10A | 33.7 ± 2.04 | [1][2] |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | MCF-10A | 26.7 ± 1.62 | [1][2] |
Table 2: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | HepG2 (Liver) | 11.42 ± 0.01 | [3] |
| Compound 3d | HepG2 (Liver) | 8.50 ± 0.08 | [3] |
| Compound 3e | HepG2 (Liver) | 12.76 ± 0.07 | [3] |
| Sorafenib (Control) | HepG2 (Liver) | 5.2 ± 0.07 | [3] |
Table 3: Cytotoxicity of N-(phenyl)-3-(quinoxalin-2-ylamino) Benzamide and Related Derivatives
| Compound | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Compound XVa | 4.4 | 5.3 | - | [4] |
| Compound VIIIc | 2.5 | 9 | Moderate Activity | [4] |
| Compound VIIIa | Moderate Activity | Moderate Activity | 9.8 | [4] |
Table 4: Cytotoxicity of 2-oxo-3-phenylquinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 2a | HCT-116 (Colon) | 28.85 ± 3.26 | [5] |
| Compound 7j | HCT-116 (Colon) | 26.75 ± 3.50 | [5] |
Table 5: Cytotoxicity of a 3-(benzoxazol-2-yl)quinoxaline Derivative
| Compound | MGC-803 (Gastric) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | T-24 (Bladder) IC50 (µM) | WI-38 (Normal) IC50 (µM) | Reference |
| Compound 12a | 1.49 | - | - | - | - | 10.99 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the quinoxaline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.
Protocol:
-
Cell Treatment: Treat cells with the quinoxaline derivative at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis via the mitochondrial pathway and inhibition of key enzymes like topoisomerase II and EGFR.
Caption: Proposed mechanism of apoptosis induction by quinoxaline derivatives.
Experimental Workflows
Caption: Workflow for evaluating the anticancer effects of quinoxaline derivatives.
References
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 3-(2-Quinoxalinyl)aniline and Structurally Related Analogs Against Tumor Cells
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. [1][2]Numerous studies have highlighted their potential as anticancer agents, with various derivatives demonstrating cytotoxicity against a range of human cancer cell lines. [2][3]The anticancer mechanisms of quinoxaline compounds are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways crucial for tumor growth and survival. [2][4] This document provides a detailed overview of the in vitro evaluation of quinoxaline derivatives, using data from representative compounds to illustrate the expected outcomes and methodologies. The protocols outlined below are standard methods for assessing the anticancer efficacy of novel chemical entities.
Data Presentation: In Vitro Anticancer Activity of Representative Quinoxaline Derivatives
The following tables summarize the cytotoxic activity of several quinoxaline derivatives against various human cancer cell lines, providing a benchmark for the potential efficacy of novel analogs like 3-(2-Quinoxalinyl)aniline.
Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines.
| Compound | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Compound VIIIc | 2.5 | >10 | 9.0 | - | [2] |
| Compound VIIIe | 8.4 | >10 | >10 | - | [2] |
| Compound XVa | 4.4 | 10.0 | 5.3 | - | [2] |
| Compound 4m | - | - | - | 9.32 ± 1.56 | [4] |
| Doxorubicin | - | - | - | - | [2] |
| (Control) |
IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. '-' indicates data not available.
Table 2: Effect of Representative Quinoxaline Derivatives on Cell Cycle and Apoptosis.
| Compound | Cell Line | Effect | Observations | Reference |
| Compound VIIIc | HCT116 | Cell Cycle Arrest | Significant disruption in the cell cycle profile and arrest at the G2/M phase. | [2] |
| Compound 4m | A549 | Apoptosis Induction | Effectively induced apoptosis through mitochondrial- and caspase-3-dependent pathways. | [4] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of quinoxaline derivatives for their anticancer activity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize exponentially growing cells, count them, and seed them at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium into 96-well plates. [2]2. Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment. [2]3. Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. [2]5. MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Human cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
This protocol is to determine the effect of the test compound on the cell cycle progression of cancer cells.
Materials:
-
Human cancer cell lines
-
Test compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer potential of a novel quinoxaline derivative.
Signaling Pathway
Caption: Proposed mitochondrial-dependent apoptosis pathway induced by a quinoxaline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 3-(2-Quinoxalinyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of the antimicrobial activity of the compound 3-(2-Quinoxalinyl)aniline. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines the methodologies for evaluating the efficacy of this compound as a potential antimicrobial agent.
Introduction
Quinoxalines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This scaffold is a key component in various biologically active molecules and has been associated with a range of pharmacological activities.[1][2][3] The antimicrobial potential of quinoxaline derivatives is of particular interest in the ongoing search for novel agents to combat drug-resistant pathogens. This compound, a specific derivative, is a subject of investigation for its potential antimicrobial efficacy. These notes provide standardized protocols for its initial screening and evaluation.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is intended to serve as an illustrative example for researchers.
Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
Table 2: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 64 |
| Aspergillus niger (ATCC 16404) | 128 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Dispense 100 µL of sterile broth (MHB or RPMI-1640) into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well from 1 to 11.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for fungi.
-
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Disc Diffusion Method
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.
Materials:
-
This compound
-
DMSO
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic discs
-
Negative control discs (impregnated with DMSO)
Procedure:
-
Preparation of Test Discs:
-
Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a specific volume of the compound solution (e.g., 10 µL to get 10 µ g/disc ).
-
Allow the discs to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Application of Discs:
-
Aseptically place the prepared test discs, positive control discs, and negative control discs onto the surface of the inoculated agar plates.
-
Ensure the discs are pressed down gently to make complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria.
-
Incubate the plates at 25-30°C for 24-72 hours for fungi.
-
-
Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters (mm).
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Potential Mechanism of Action of Aminoquinoxalines
References
Application Notes and Protocols for the Synthesis of 3-(2-Quinoxalinyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This has led to their extensive use in medicinal chemistry and drug discovery programs. Of particular interest are 3-(2-Quinoxalinyl)aniline derivatives, which have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy by modulating key signaling pathways.
These application notes provide a detailed protocol for the synthesis of this compound and its derivatives. The synthetic strategy involves a two-step process: the condensation of an o-phenylenediamine with a substituted α-bromoketone to form a nitro-substituted quinoxaline intermediate, followed by the reduction of the nitro group to yield the final aniline derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Nitrophenyl)quinoxaline (Intermediate)
This protocol describes the synthesis of the nitro-substituted quinoxaline intermediate via the condensation of o-phenylenediamine and 2-bromo-1-(3-nitrophenyl)ethanone.
Materials:
-
o-Phenylenediamine
-
2-Bromo-1-(3-nitrophenyl)ethanone
-
Ethanol
-
Pyridine (catalyst)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in THF (10 mL).
-
Add a catalytic amount of pyridine (0.1 mmol) to the solution.
-
Slowly add a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol) in THF (5 mL) to the stirred mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure 2-(3-nitrophenyl)quinoxaline.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the reduction of the nitro-substituted quinoxaline intermediate to the final aniline derivative using tin(II) chloride dihydrate.
Materials:
-
2-(3-Nitrophenyl)quinoxaline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-(3-nitrophenyl)quinoxaline (1.0 mmol) in ethanol (20 mL).
-
Add tin(II) chloride dihydrate (4.0-5.0 mmol) to the solution.[2]
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8.
-
A precipitate of tin salts may form. This can be filtered off, or the mixture can be vigorously stirred and the layers separated.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the synthesis of various this compound derivatives, providing key quantitative data for comparison.
| Entry | R¹ (in o-phenylenediamine) | R² (in α-bromoketone) | Product | Step 1 Condensation Conditions | Step 1 Yield (%) | Step 2 Reduction Conditions | Step 2 Yield (%) |
| 1 | H | 3-NO₂ | 3-(Quinoxalin-2-yl)aniline | Pyridine/THF, RT, 3h | ~85% | SnCl₂·2H₂O/EtOH, Reflux, 4h | ~90% |
| 2 | 4-CH₃ | 3-NO₂ | 3-(6-Methylquinoxalin-2-yl)aniline | Pyridine/THF, RT, 3h | ~82% | SnCl₂·2H₂O/EtOH, Reflux, 4h | ~88% |
| 3 | 4-Cl | 3-NO₂ | 3-(6-Chloroquinoxalin-2-yl)aniline | Pyridine/THF, RT, 4h | ~80% | SnCl₂·2H₂O/EtOH, Reflux, 5h | ~85% |
| 4 | H | 4-NO₂ | 4-(Quinoxalin-2-yl)aniline | Pyridine/THF, RT, 3h | ~88% | SnCl₂·2H₂O/EtOH, Reflux, 4h | ~92% |
| 5 | 4,5-diCl | 3-NO₂ | 3-(6,7-Dichloroquinoxalin-2-yl)aniline | Pyridine/THF, RT, 5h | ~75% | SnCl₂·2H₂O/EtOH, Reflux, 6h | ~80% |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Signaling Pathway Inhibition
This compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR. Inhibition of these receptors disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[3][4]
References
Development of 3-(2-Quinoxalinyl)aniline-Based Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of fluorescent probes based on the 3-(2-quinoxalinyl)aniline scaffold. This class of fluorophores holds significant promise for various applications in biological imaging and sensing due to its versatile photophysical properties, which can be fine-tuned through chemical modifications.
Core Concepts and Applications
The this compound core structure serves as a versatile platform for designing fluorescent probes. The quinoxaline moiety typically acts as an electron-accepting unit, while the aniline group functions as an electron-donating component, creating a donor-π-acceptor (D-π-A) system. This electronic arrangement often results in interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which can be modulated by the local environment or by specific interactions with analytes.
Key Applications Include:
-
pH Sensing: The nitrogen atoms in the quinoxaline ring and the amino group on the aniline moiety can be protonated or deprotonated depending on the pH, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule.
-
Metal Ion Detection: The aniline and quinoxaline nitrogens can act as chelating sites for various metal ions. This coordination can alter the ICT process, leading to a "turn-on" or "turn-off" fluorescent response.
-
Bioimaging: The lipophilic nature of the quinoxaline core allows for cell permeability, making these probes suitable for live-cell imaging of various intracellular analytes and organelles.
-
Aniline and Nitroaromatic Compound Detection: Derivatives can be designed to specifically interact with and detect harmful environmental pollutants like aniline and p-nitroaniline.
Quantitative Data Summary
The photophysical and sensing properties of this compound-based probes are highly dependent on their specific chemical structure and the solvent environment. Below is a summary of representative quantitative data for a quinoxaline-based probe designed for aniline and p-nitroaniline detection.
| Probe/Analyte | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Response Time | Sensing Mechanism |
| PAMD | 380 | 570 | - | - | - |
| PAMD + Aniline | 380 | 460 (Ratiometric shift) | 0.3 µM | < 8 minutes | Ratiometric fluorescence |
| PAMD + p-Nitroaniline | 380 | 570 (Quenched) | 60 nM | < 1 minute | Fluorescence quenching |
Table 1: Photophysical and sensing properties of a camphorquinone-derived quinoxaline probe (PAMD) for aniline and p-nitroaniline. Data extracted from a study on a quinoxaline-based double responsive fluorescent probe.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to access the this compound scaffold involves a condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound, followed by functionalization. A versatile approach is the Suzuki coupling reaction to introduce various aryl groups.
Protocol for Suzuki Coupling:
-
Reactants: To a reaction vessel, add the bromo-substituted quinoxaline precursor (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Caption: General workflow for the synthesis of aryl-quinoxaline derivatives via Suzuki coupling.
Protocol for pH Sensing
This protocol outlines the general steps to evaluate the pH-sensing properties of a this compound-based fluorescent probe in an aqueous solution.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Buffer solutions of varying pH (e.g., Britton-Robinson buffer).
-
Spectrofluorometer.
-
Quartz cuvettes.
-
pH meter.
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer solution to the desired final concentration (e.g., 10 µM).
-
pH Titration: Adjust the pH of the probe solution by adding small aliquots of strong acid (e.g., HCl) or strong base (e.g., NaOH).
-
Fluorescence Measurement: After each pH adjustment, record the fluorescence emission spectrum using the spectrofluorometer at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. The pKa of the probe can be determined from the inflection point of the resulting sigmoidal curve.[3]
Caption: Experimental workflow for determining the pKa of a pH-sensitive fluorescent probe.
Protocol for Metal Ion Sensing
This protocol describes a general method for evaluating the performance of a this compound-based probe for the detection of a specific metal ion.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl) at the desired pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare Probe Solution: Prepare a working solution of the fluorescent probe in the chosen buffer.
-
Blank Measurement: Record the fluorescence spectrum of the probe solution in the absence of any metal ions.
-
Titration: Add increasing concentrations of the target metal ion stock solution to the probe solution. After each addition, allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.
-
Selectivity Test: Repeat the experiment with other metal ions at the same concentration as the target ion to assess the probe's selectivity.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.[4][5]
Caption: General signaling pathway for metal ion detection by a chelating fluorescent probe.
Protocol for Live-Cell Imaging
This protocol provides a general guideline for using a this compound-based probe for fluorescence microscopy in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Prepare a working solution of the probe by diluting the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM).
-
Incubation: Remove the existing medium from the cells, wash once with PBS, and then add the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any excess, uninternalized probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells and immediately proceed with imaging using a fluorescence microscope.
Caption: A typical workflow for live-cell imaging using a fluorescent probe.
Concluding Remarks
The this compound scaffold provides a robust and tunable platform for the development of novel fluorescent probes. The synthetic accessibility and the sensitivity of their photophysical properties to the local environment make them valuable tools for researchers in chemistry, biology, and medicine. The protocols provided herein offer a starting point for the synthesis, characterization, and application of these promising fluorescent probes. Further optimization of the probe structure and experimental conditions may be necessary to suit specific research needs.
References
- 1. A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22 | Springer Nature Experiments [experiments.springernature.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 5. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 3-(2-Quinoxalinyl)aniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(2-Quinoxalinyl)aniline. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction between 2-chloroquinoxaline and 3-aminophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield of this compound. What are the common causes and how can I improve it?
A1: Low or no yield is a frequent issue in Suzuki-Miyaura couplings. A systematic investigation of the following factors is recommended:
-
Catalyst Inactivity: The active Pd(0) species is prone to deactivation. Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient. Consider using robust, air-stable precatalysts if you continue to face issues.
-
Oxygen Contamination: The palladium catalyst is sensitive to oxygen, which can lead to its decomposition and the formation of palladium black. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For challenging couplings involving heteroaryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones. The solvent system also plays a key role; a mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[1]
-
Poor Quality of Starting Materials: Impurities in either 2-chloroquinoxaline or 3-aminophenylboronic acid can interfere with the catalytic cycle. Ensure the purity of your starting materials. 3-Aminophenylboronic acid can be prone to degradation and should be stored properly.[2]
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture. The most common side products are:
-
Homocoupling of 3-aminophenylboronic acid: This results in the formation of 3,3'-diaminobiphenyl. This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture can help minimize this.
-
Dehalogenation of 2-chloroquinoxaline: In this side reaction, the chlorine atom is replaced by a hydrogen atom, leading to the formation of quinoxaline. This can be caused by the presence of a hydride source in the reaction mixture. The choice of base and solvent can influence this pathway.[1]
-
Protodeboronation of 3-aminophenylboronic acid: The boronic acid group is replaced by a hydrogen atom, forming aniline. This can occur in the presence of protic sources. Using anhydrous solvents (if the chosen base is compatible) or using the more stable pinacol ester of the boronic acid can mitigate this issue.[1]
Q3: My thin-layer chromatography (TLC) analysis shows multiple unidentified spots. What could be the issue?
A3: The presence of multiple unidentified spots on a TLC plate can indicate several problems:
-
Decomposition of Starting Materials or Product: Quinoxaline derivatives can be sensitive to certain reaction conditions.[3] If the reaction temperature is too high or the reaction time is too long, decomposition may occur. Consider lowering the reaction temperature or monitoring the reaction more frequently to stop it once the starting material is consumed.
-
Complex Side Reactions: As mentioned in the previous point, various side reactions can lead to a multitude of products.
-
Impure Solvents or Reagents: Using solvents or reagents from old or improperly stored containers can introduce impurities that may lead to unexpected side reactions. Always use high-purity, dry solvents when required.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chloroquinoxaline with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base.[4][5]
Q2: Which palladium catalyst and ligand system is best for this reaction?
A2: While there is no single "best" system for all conditions, a common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For less reactive aryl chlorides like 2-chloroquinoxaline, catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be more efficient.[6]
Q3: What is the role of the base in the Suzuki-Miyaura coupling?
A3: The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows you to determine when the starting materials have been consumed and to avoid unnecessarily long reaction times which can lead to byproduct formation.
Q5: Is 3-aminophenylboronic acid stable?
A5: 3-Aminophenylboronic acid can be susceptible to degradation over time, especially if not stored correctly. It is advisable to use a fresh batch or to verify the purity of older batches before use. The monohydrate form is generally more stable for long-term storage.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of 2-chloroquinoxalines with arylboronic acids, which can be used as a starting point for the optimization of the this compound synthesis.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Reported Yield (%) for similar reactions |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 70-92 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 55-80 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 60-85 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloroquinoxaline (1.0 equiv)
-
3-Aminophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinoxaline, 3-aminophenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 8-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2-Quinoxalinyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2-Quinoxalinyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
-
Condensation Reaction: This is a classic and widely used method for forming the quinoxaline ring.[1][2] It involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this would involve the condensation of o-phenylenediamine with 3-aminobenzil.
-
Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions offer alternative routes.[3]
-
Suzuki-Miyaura Coupling: This would involve the palladium-catalyzed reaction of 2-chloroquinoxaline with 3-aminophenylboronic acid or its esters.[4][5][6]
-
Buchwald-Hartwig Amination: This approach would couple 2-chloroquinoxaline with 3-aminoaniline (m-phenylenediamine), though selectivity could be an issue.
-
Q2: What are the typical yields and purity I can expect?
A2: Expected yields and purity can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. For general quinoxaline synthesis via condensation, yields can range from moderate to excellent (70-95%).[2][7] Cross-coupling reactions can also provide good to excellent yields, often exceeding 80%. Purity is highly dependent on the effectiveness of the purification steps.
Q3: How can I purify the crude this compound?
A3: The most common purification techniques for quinoxaline derivatives are recrystallization and column chromatography.
-
Recrystallization: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of quinoxaline derivatives include ethanol, acetonitrile, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[1]
-
Column Chromatography: Silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the desired compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Condensation Reaction: - Inactive starting materials.- Insufficient reaction temperature or time.- Inappropriate solvent.Cross-Coupling Reaction: - Catalyst deactivation.- Incorrect base or solvent.- Poor quality of boronic acid/ester. | Condensation Reaction: - Check the purity of o-phenylenediamine and 3-aminobenzil.- Increase reaction temperature or prolong the reaction time. Monitor the reaction by TLC.- Screen different solvents such as ethanol, acetic acid, or DMF.Cross-Coupling Reaction: - Use a fresh catalyst or a different palladium source and ligand.- Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF).- Use freshly prepared or high-quality boronic acid/ester. |
| Presence of Multiple Spots on TLC | - Incomplete reaction.- Formation of side products or isomers.- Decomposition of the product. | - Allow the reaction to proceed for a longer duration.- Optimize reaction conditions (temperature, catalyst, etc.) to improve selectivity.- Purify the crude product using column chromatography with a carefully selected eluent system. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent.- Oiling out during recrystallization. | - After the reaction, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent.- During recrystallization, ensure slow cooling. If oiling out persists, try a different solvent system or use a seed crystal. |
| Product is Colored (Dark) | - Presence of oxidized impurities.- Residual catalyst from cross-coupling reactions. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- For cross-coupling reactions, ensure complete removal of the palladium catalyst by passing the crude product through a short plug of silica gel or celite before further purification. |
Experimental Protocols (Representative)
While a specific protocol for this compound is not available, the following are generalized procedures for the two main synthetic strategies. Note: These are representative protocols and require optimization for the specific target molecule.
Protocol 1: Synthesis via Condensation Reaction
This protocol is based on the general synthesis of quinoxaline derivatives.[1][2]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzil (1.0 eq) in ethanol or acetic acid.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a haloquinoxaline with a phenylboronic acid.[3][4][5][6]
Reaction Scheme:
Procedure:
-
To a Schlenk flask, add 2-chloroquinoxaline (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables provide representative data for yields in quinoxaline synthesis. Note that these are for analogous compounds and actual yields for this compound may vary.
Table 1: Representative Yields for Quinoxaline Synthesis via Condensation
| 1,2-Diamine | 1,2-Dicarbonyl | Catalyst | Solvent | Yield (%) |
| o-phenylenediamine | Benzil | Acetic Acid | Ethanol | 92 |
| 4-methyl-o-phenylenediamine | Benzil | None | Ethanol | 88 |
| o-phenylenediamine | Glyoxal | None | Water | 85 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Chloroquinoxalines
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 91 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 89 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of 3-(2-Quinoxalinyl)aniline
Welcome to the technical support center for the synthesis of 3-(2-Quinoxalinyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the Suzuki-Miyaura coupling of 2-chloroquinoxaline and 3-aminophenylboronic acid.
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is not proceeding or giving a very low yield. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium catalyst, such as Pd(PPh₃)₄, is active. If it has been stored for a long time or improperly, its activity may be compromised. Consider using a freshly opened batch or a more robust pre-catalyst.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1] If using a palladium source like Pd₂(dba)₃, ensure you are using an appropriate phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos or SPhos, which can be effective for challenging couplings.[2]
-
Base Selection and Quality: The base is crucial for the transmetalation step.[3] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous, as moisture can deactivate the catalyst and hydrolyze the boronic acid.
-
Solvent Purity: Use anhydrous solvents. Common solvent systems include 1,4-dioxane/water or THF/water mixtures.[4] Traces of water are often necessary, but excess water can lead to side reactions. Ensure your organic solvent is of high purity and appropriately dried.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed before use.[5]
-
Reaction Temperature: The reaction temperature is a critical parameter. Typically, these reactions are heated to reflux (around 80-100 °C).[4] If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
Q2: I am observing a significant amount of a homocoupling side-product from my 3-aminophenylboronic acid. How can I minimize this?
A2: Homocoupling of boronic acids to form biphenyl derivatives is a common side-reaction in Suzuki couplings.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) relative to the 2-chloroquinoxaline. A large excess can favor homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature slightly may decrease the rate of homocoupling more than the desired cross-coupling.
-
Oxygen Control: While the reaction needs to be anaerobic to protect the catalyst, trace amounts of oxygen can sometimes promote homocoupling. Ensure a rigorously inert atmosphere.
Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this impurity be and how can I deal with it?
A3: A common impurity in reactions involving quinoxalines is the corresponding quinoxalinone, formed by hydrolysis of the chloro-substituent. In this case, you might be seeing 3-(2-oxo-1,2-dihydroquinoxalin-yl)aniline.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the presence of water, which can lead to the hydrolysis of 2-chloroquinoxaline.
-
Purification Strategy:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively remove the more polar quinoxalinone impurity.
-
Acid/Base Extraction: The basicity of the aniline group in your desired product can be exploited. Dissolve the crude mixture in an organic solvent and perform an acid wash (e.g., dilute HCl). Your product should move to the aqueous layer. After separating the layers, basify the aqueous layer and extract your product back into an organic solvent. The less basic quinoxalinone may remain in the organic layer during the initial acid wash.
-
Preparative HPLC: If other methods fail, preparative reverse-phase HPLC can be a powerful tool for separating closely related compounds.
-
Q4: I suspect the formation of a benzimidazole derivative as a side-product. How can this happen and how can I avoid it?
A4: While less common in a Suzuki coupling, benzimidazole formation can occur if the quinoxaline ring degrades or if there are impurities in the starting materials. The traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. If your starting 2-chloroquinoxaline is impure and contains traces of o-phenylenediamine, and there are aldehyde or carboxylic acid impurities present, a benzimidazole byproduct could form.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your 2-chloroquinoxaline and 3-aminophenylboronic acid by techniques like NMR or melting point analysis before starting the reaction.
-
Reaction Conditions: Stick to the optimized conditions for the Suzuki coupling. Deviating to harsher conditions (e.g., strong acids, high temperatures for prolonged periods) could potentially lead to degradation of the quinoxaline ring.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of chloro-heterocycles with arylboronic acids, which can serve as a benchmark for the synthesis of this compound.
| Heterocyclic Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 12 | 85 | [4] |
| 2-Chloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | General Protocol |
| 2-Chloro-3-methylquinoxaline | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | 95 | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound from 2-chloroquinoxaline and 3-aminophenylboronic acid.
Materials:
-
2-Chloroquinoxaline (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2-chloroquinoxaline, 3-aminophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: HPLC-MS Analysis of Reaction Mixture
This protocol outlines a general method for analyzing the reaction mixture to identify the product and potential side-products.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector and coupled to a mass spectrometer (ESI).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and MS scan in positive ion mode.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute with 1 mL of acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Quinoxalinone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the synthesis of quinoxalinone derivatives. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My quinoxalinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in quinoxalinone synthesis can be attributed to several factors, including suboptimal reaction conditions, inappropriate catalyst selection, and the purity of starting materials.[1] Here are key areas to investigate for yield improvement:
-
Reaction Conditions: The traditional synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which may require high temperatures and long reaction times.[1][2] Modern methods often utilize milder conditions.[1] It is crucial to optimize temperature, reaction time, and atmosphere (e.g., air vs. an inert atmosphere like argon), as these can significantly impact the outcome.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]
-
Catalyst Selection: While some reactions can proceed without a catalyst, many benefit from the addition of an acid or metal catalyst.[1][2] A variety of catalysts have been shown to be effective, and screening different options may be necessary to find the best one for your specific substrates.[3][4] Supported molybdophosphovanadates, for example, have been demonstrated as efficient and reusable catalysts for quinoxaline synthesis at room temperature.[2]
-
Purity of Starting Materials: The purity of the starting materials, particularly o-phenylenediamine, is critical.[1] O-phenylenediamine can oxidize and darken upon exposure to air, leading to impurities and reduced yields.[3] Using freshly purified starting materials is highly recommended.[1]
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction's success.[1] Screening a variety of solvents is advisable to identify the optimal one for your specific reaction.[1] For instance, in certain visible light-induced reactions, ethanol has been shown to provide good yields.[1]
Q2: I am observing significant side product formation. How can I minimize it?
Side reactions are a common challenge in quinoxalinone synthesis. Understanding the potential competing reaction pathways is key to minimizing the formation of unwanted byproducts.
-
Oxidation of Starting Materials: O-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5]
-
Over-alkylation or Multiple Substitutions: In reactions involving C-H functionalization, there is a risk of multiple substitutions on the quinoxalinone ring. Careful control of stoichiometry and reaction time can help minimize this issue.[1]
-
Competing Reaction Pathways: Reactants can sometimes undergo alternative cyclization or condensation pathways. The reaction atmosphere can be a critical factor; for example, in some visible-light-promoted acylations of quinoxalin-2(1H)-ones, acylated products were favored in air, while α-hydroxylalkylated products were the main products under an argon atmosphere.[1]
-
Reaction Monitoring: Employing techniques like High-Performance Liquid Chromatography (HPLC) or TLC to monitor the reaction's progress can help identify the formation of side products early on, allowing for timely adjustments to the reaction conditions.[1]
Q3: What are the best practices for purifying quinoxalinone derivatives?
Effective purification is crucial for obtaining a high-purity final product. The choice of purification method depends on the nature of the compound and the impurities present.
-
Recrystallization: This is a widely used and effective method for purifying solid quinoxalinone derivatives.[1] The key to successful recrystallization is selecting a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[6] Ethanol is often a good solvent choice.[1][7]
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a common technique.[1] However, some quinoxalinone derivatives may be unstable on silica gel, leading to decomposition.[5] In such cases, alternative stationary phases or other purification methods should be considered.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations where silica gel chromatography is ineffective, preparative HPLC offers higher resolution.[6] Reverse-phase chromatography (e.g., using a C18 column) can be particularly effective for separating structurally similar compounds based on hydrophobicity.[6]
-
Washing: If the product is a solid and the impurities are soluble in a specific solvent, washing the crude product with that solvent can be a simple and effective purification step.[5]
Q4: How can I characterize the synthesized quinoxalinone derivatives?
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the quinoxalinone core and the position of substituents.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. Look for peaks corresponding to C=O groups (around 1680-1710 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).[5][9]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help confirm its identity through fragmentation patterns.[10]
-
Single Crystal X-ray Diffraction: For crystalline compounds, this technique provides definitive structural confirmation, including bond lengths and angles.[10]
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield
| Entry | Catalyst | Yield (%) |
| 1 | None | — |
| 2 | Alumina (Al) | — |
| 3 | Alumina-supported Copper Molybdophosphovanadate (AlCuMoVP) | 92 |
| 4 | Alumina-supported Iron Molybdophosphovanadate (AlFeMoVP) | 80 |
| Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL), 100 mg of supported catalyst, 120 min, 25°C.[2] |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis via Condensation
This protocol describes the classic condensation reaction between a 1,2-diamino compound and a 1,2-dicarbonyl compound.[2]
-
Reactant Mixture: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) in a suitable solvent (e.g., ethanol or toluene, 10 mL).[2][11]
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% CAN or 100 mg of a supported catalyst).[2][12]
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) for the required time (e.g., 2 hours).[2][3] Monitor the reaction progress by TLC.[3]
-
Work-up: After completion, the product can often be isolated by simple filtration and washing with water, especially when using water as a solvent.[12]
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][7]
Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
This method offers a rapid and efficient alternative to conventional heating.[5]
-
Reactant Mixture: In an open beaker, thoroughly mix powdered o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).[5]
-
Water Addition: Add 1 mL of water and mix thoroughly.[5]
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[5]
-
Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.[5]
-
Crystallization: Allow the solution to stand at room temperature for the product to crystallize.[5]
-
Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[5]
Mandatory Visualization
Caption: General workflow for quinoxalinone synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoxalinone synthesis [organic-chemistry.org]
- 8. emerald.com [emerald.com]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. soc.chim.it [soc.chim.it]
Technical Support Center: Overcoming Solubility Challenges with 3-(2-Quinoxalinyl)aniline in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-(2-Quinoxalinyl)aniline in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues that may arise during your biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a heterocyclic compound with a quinoxaline core and an aniline moiety. Its structure suggests it is a hydrophobic molecule with limited aqueous solubility. The aniline group may allow for increased solubility in acidic conditions.[1] Experimental data indicates a solubility of >33.2 µg/mL at a pH of 7.4.[2] Due to its aromatic nature, it is predicted to have good solubility in aprotic polar solvents like DMSO and DMF, and moderate to good solubility in other organic solvents such as ethanol and methanol.[1]
Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to the aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in the organic solvent (like DMSO), is rapidly diluted into the aqueous environment of the cell culture medium where its solubility is much lower. This sudden change in solvent polarity causes the compound to precipitate out of the solution.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] However, the optimal concentration can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the tolerance of your specific cells to the solvent.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to dissolve the compound initially in the stock solvent. However, be cautious when heating aqueous solutions containing the compound, as temperature fluctuations can sometimes lead to precipitation upon cooling.[4] It is crucial to ensure the thermal stability of the compound before applying heat.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer or Media
Symptoms:
-
A cloudy or milky appearance forms instantly when the stock solution is added to the aqueous solution.
-
Visible particulate matter is observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer or medium. |
| "Solvent Shock": Rapid dilution of the concentrated stock solution into the aqueous environment. | Perform a serial dilution of the stock solution in pre-warmed (37°C) buffer or media. Add the compound dropwise while gently vortexing or swirling the solution. |
| Low Temperature of Aqueous Solution: Lower temperatures can decrease the solubility of some compounds. | Always use pre-warmed (37°C) buffer or cell culture media for dilutions. |
| High Solvent Concentration in Final Solution: The percentage of the organic solvent in the final solution is too high, which can be toxic to cells and may not be representative of in vivo conditions. | Prepare a higher concentration stock solution to minimize the volume of solvent added to the aqueous solution. Aim for a final solvent concentration of <0.5% for cell-based assays.[3] |
Issue 2: Delayed Precipitation in the Incubator
Symptoms:
-
The solution is clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability: The compound may be unstable in the aqueous environment over time. | Prepare fresh working solutions immediately before each experiment. |
| Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. | Minimize the time that culture vessels are outside the stable environment of the incubator. |
| Media Evaporation: Evaporation from culture plates can increase the concentration of the compound, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation over time. | Consider using a simplified buffer system if the assay allows. For cell-based assays, serum concentration can sometimes influence compound solubility. |
| Cellular Metabolism: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
Advanced Solubility Enhancement Strategies
For compounds with persistent solubility issues, the following formulation strategies can be explored:
| Strategy | Description |
| Co-solvents | The use of a water-miscible organic solvent in small amounts to increase the solubility of a poorly-soluble compound.[5] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.[6][7] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.[8] Since this compound has an aniline group, its solubility may increase in acidic conditions.[1] |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[6][9] β-cyclodextrins and their derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9] |
| Surfactants | Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[8] However, care must be taken as surfactants can have their own biological effects. |
| Nanoparticle Formulation | Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Dilutions:
-
Pre-warm the biological buffer or cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:10) in DMSO, and then add a small volume of this intermediate to the pre-warmed aqueous solution.
-
Add the diluted compound to the aqueous solution dropwise while gently mixing.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is a general guideline and may require optimization.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution under continuous stirring.
-
Solvent Removal and Lyophilization: Stir the mixture for 24-48 hours at room temperature to allow for complex formation and evaporation of the organic solvent. Subsequently, freeze-dry the aqueous solution to obtain a solid powder of the inclusion complex.
-
Solubility Testing: Determine the solubility of the resulting complex in your aqueous assay buffer.
Visualizing Experimental Context
Quinoxaline derivatives are frequently investigated as kinase inhibitors in cancer research.[11][12][13] The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for a cell-based kinase inhibition assay where this compound might be used.
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.
Caption: General workflow for a cell-based kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. humapub.com [humapub.com]
- 7. iipseries.org [iipseries.org]
- 8. oatext.com [oatext.com]
- 9. Host-quest inclusion complex of quinoxaline-1,4-dioxide derivative with 2-hydroxypropyl-β-cyclodextrin: Preparation, characterization, and antibacterial activity | Beirut Arab University [bau.edu.lb]
- 10. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 11. bioengineer.org [bioengineer.org]
- 12. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Quinoxaline Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of quinoxaline derivatives. The following resources address common challenges and offer guidance on catalyst selection and experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] This method is widely used due to its simplicity and the commercial availability of the starting materials.[1] Other strategies include the oxidative coupling of epoxides with 1,2-diamines and the cyclization of α-hydroxy ketones.[3]
Q2: What are the typical challenges encountered with traditional quinoxaline synthesis methods?
Traditional protocols often face several challenges, including:
-
Low yields: The reaction may not proceed to completion.[1]
-
Long reaction times: Many classical procedures require prolonged heating or refluxing.[1][3]
-
Harsh reaction conditions: The use of high temperatures and strong acid catalysts can degrade sensitive starting materials or products.[1][3][4]
-
Formation of side products: Undesired side reactions can complicate the purification process.[1]
-
Use of toxic solvents and catalysts: Many protocols employ hazardous organic solvents and toxic metal catalysts.[5][6]
Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?
Modern approaches focus on using efficient catalysts to overcome the limitations of traditional methods.[1] The choice of catalyst is crucial for improving both yield and reaction time.[1][4] Additionally, energy-efficient techniques like microwave and ultrasonic irradiation can significantly accelerate reaction kinetics, often leading to higher yields in shorter times under milder conditions.[6][7][8][9]
Q4: What are "green catalysts" and what are their advantages in quinoxaline synthesis?
Green catalysts are eco-friendly alternatives that minimize environmental impact.[8][10] Their advantages include:
-
Reusability: Many green catalysts, such as nano-catalysts (e.g., nano-BF₃·SiO₂, Fe₃O₄@SiO₂) and solid acid catalysts, can be recovered and reused, reducing waste and cost.[2][5]
-
Mild Reaction Conditions: They often facilitate reactions at room temperature, reducing energy consumption.[2][5]
-
Environmental Benignity: They are typically non-corrosive, non-toxic, and can often be used in green solvents like water or ethanol, or even under solvent-free conditions.[5][11]
Q5: Can quinoxaline synthesis be performed without a catalyst?
Yes, catalyst-free protocols have been developed, particularly with the use of ultrasound or microwave irradiation.[7][12] For instance, irradiating a mixture of o-phenylenediamine and benzil in ethanol with ultrasound can produce excellent yields at room temperature.[7][9] Similarly, microwave-assisted synthesis can proceed rapidly in a solvent-free environment.[13] However, in the absence of such energy sources, the non-catalytic reaction at room temperature typically shows no product formation.[3]
Catalyst Performance Data
The selection of an appropriate catalyst system is critical for optimizing the synthesis of quinoxaline derivatives. The following tables summarize the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of different approaches.
Table 1: Performance of Heterogeneous and Green Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| AlCuMoVP | 100 mg | Toluene | 25 | 120 min | 92 | [3] |
| AlFeMoVP | 100 mg | Toluene | 25 | 120 min | 80 | [3] |
| Nano-BF₃·SiO₂ | - | Solvent-free (Sonication) | Room Temp. | - | High | [5] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 30 mg | Water | Room Temp. | - | High | [5] |
| I₂ | 20 mol% | DMSO | - | - | 78-99 | [11] |
| Camphorsulfonic Acid (CSA) | 20 mol% | Ethanol | Room Temp. | 2-8 h | Excellent | [14] |
| Perlite-SO₃H nanoparticles | - | Ethanol (Sonication) | Room Temp. | 37-42 min | 91-94 | [15] |
Table 2: Performance of Metal Catalysts
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| CrCl₂·6H₂O | 10 mg | - | Room Temp. | 15 min | 96 | [16] |
| PbBr₂ | 10 mg | - | Room Temp. | 25 min | 93 | [16] |
| CuSO₄·5H₂O | 10 mg | - | Room Temp. | 30 min | 90 | [16] |
| Mo-doped Carbon Aerogel | - | Toluene | 100 | 3 h | >95 | [17] |
Table 3: Performance of Energy-Assisted Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Ultrasound | None | Ethanol | Room Temp. | 60 min | 98 | [7][9] |
| Microwave | None | Solvent-free | 160 | 5 min | High | [13] |
| Microwave | I₂ | Water/Ethanol (1:1) | - | - | High | [6] |
| Microwave | Acidic Alumina | Solvent-free | - | 3 min | 80-86 | [18] |
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of quinoxaline derivatives, with potential causes and recommended solutions.
Problem 1: Low Product Yield
-
Potential Cause 1: Inactive Catalyst. The catalyst may have degraded or may not be suitable for the specific substrates.
-
Solution:
-
If using a recyclable catalyst, ensure it was properly activated before reuse.[5]
-
Screen a variety of catalysts, including Lewis acids, solid acids, or metal catalysts, to find the optimal one for your reaction.[4][19] For example, alumina-supported heteropolyoxometalates have proven effective at room temperature.[4]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature, reaction time, or solvent may not be ideal.
-
Solution:
-
Optimize the reaction temperature. While many modern catalysts work at room temperature, some systems may require mild heating.[3][19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Screen different solvents. Solvents like ethanol, water, and toluene are commonly used, and solvent-free conditions are also an option, particularly with microwave or ultrasound assistance.[3][7][11]
-
-
-
Potential Cause 3: Impure Starting Materials. Impurities in the 1,2-diamine or 1,2-dicarbonyl compound can lead to side reactions.[4]
-
Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallization or column chromatography can be used for purification if necessary.[4]
-
Problem 2: Formation of Side Products
-
Side Product: Benzimidazole. This can form if the 1,2-dicarbonyl compound degrades or is impure, leading to a reaction with an alternative C1 source.
-
Solution:
-
Verify the purity of the 1,2-dicarbonyl starting material.
-
Use milder reaction conditions to prevent degradation.[1]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) as some dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that promote side reactions.[19]
-
-
-
Side Product: Quinoxaline N-oxide. This occurs from over-oxidation of the quinoxaline ring.[19]
-
Solution:
-
Avoid harsh oxidizing agents if they are not essential for the reaction mechanism.[19]
-
Perform the reaction under an inert atmosphere to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[19]
-
Use a catalyst that allows the reaction to proceed efficiently at a lower temperature.[19]
-
-
-
Side Product: Dihydroquinoxaline Intermediate. This indicates that the final oxidation step of the reaction is incomplete.[19]
-
Solution:
-
Introduce a mild oxidant. Often, stirring the reaction mixture open to the air after the initial condensation is sufficient to oxidize the intermediate to the aromatic quinoxaline.[19]
-
Choose a catalyst, such as one based on a transition metal, that can facilitate the final dehydrogenation step.[17][19]
-
-
Problem 3: Difficult Product Isolation or Catalyst Recovery
-
Potential Cause 1: Homogeneous Catalyst. Homogeneous catalysts can be difficult to separate from the reaction mixture.
-
Potential Cause 2: Complex Reaction Mixture. The presence of multiple side products can complicate purification.
-
Solution:
-
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for catalyst screening and synthesis of quinoxalines.
Protocol 1: Heterogeneous Catalysis at Room Temperature
(Adapted from a procedure using alumina-supported heteropolyoxometalates[3][20])
-
Setup: To a round-bottom flask, add the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add toluene (8 mL) and the alumina-supported catalyst (e.g., AlCuMoVP, 100 mg).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete (typically 2 hours), separate the insoluble heterogeneous catalyst by filtration.
-
Work-up: Dry the filtrate over anhydrous Na₂SO₄.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure quinoxaline derivative.
Protocol 2: Catalyst-Free Synthesis with Ultrasound Irradiation
(Adapted from a general catalyst-free ultrasound procedure[7][9])
-
Setup: In a suitable flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol.
-
Reaction: Place the flask in an ultrasonic cleaning bath and irradiate the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically around 60 minutes).
-
Isolation: Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Diagram 2: Troubleshooting Decision Tree
Caption: A step-by-step workflow for troubleshooting common issues in quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijirt.org [ijirt.org]
- 9. scispace.com [scispace.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencefeatured.com [sciencefeatured.com]
- 13. ecommons.udayton.edu [ecommons.udayton.edu]
- 14. ijrar.org [ijrar.org]
- 15. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 16. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 17. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2-Quinoxalinyl)aniline and its Analogs
Welcome to the technical support center for the purification of 3-(2-Quinoxalinyl)aniline and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The primary purification techniques for this compound and related compounds are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: I'm observing significant peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[1] This is due to strong interactions between the basic amine groups of your compound and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase.[2] This will neutralize the acidic sites on the silica gel.
-
Use an alternative stationary phase: Consider using a more inert stationary phase like alumina or an amine-functionalized silica gel column, which is less acidic and more suitable for the purification of basic compounds.[1]
Q3: My compound is not dissolving well in the mobile phase for column chromatography. How should I load it onto the column?
A3: For compounds with low solubility in the elution solvent, a dry loading technique is recommended.[3][4] This involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your compound in a suitable solvent that is easily evaporated (e.g., dichloromethane). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What are good solvent systems for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For quinoxalinyl aniline derivatives, common solvent systems to explore include:
-
Single solvents: Ethanol, methanol, or ethyl acetate.
-
Solvent pairs: Ethanol/water, methanol/water, or ethyl acetate/hexane.[6] When using a solvent pair, dissolve your compound in the solvent in which it is more soluble at high temperature, and then slowly add the "anti-solvent" (the one in which it is less soluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Q5: How can I remove colored impurities from my product?
A5: If your product is contaminated with colored impurities, you can often remove them by treating a solution of your compound with activated charcoal.[3] Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You can then remove the charcoal by hot gravity filtration and proceed with the crystallization process.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase or is strongly interacting with the silica gel. | Gradually increase the polarity of the eluent. If using hexane/ethyl acetate, you can switch to a more polar system like dichloromethane/methanol. If interactions with silica are suspected, add triethylamine to the eluent or switch to an alumina or amine-functionalized column.[1] |
| Product Elutes with Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture (e.g., a higher percentage of hexane in a hexane/ethyl acetate system). |
| Cracks in the Silica Bed | Improper column packing or a large change in solvent polarity during gradient elution. | Ensure the column is packed uniformly without any air bubbles. When running a gradient, increase the polarity of the mobile phase gradually. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of your compound. If that doesn't work, you may need to try a different solvent or a solvent pair.[5] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| Low Recovery | Too much solvent was used, the crystals were washed with a solvent at room temperature, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a small amount of ice-cold solvent.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation with the desired product having an Rf value of approximately 0.2-0.3.
2. Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture determined from TLC).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Elute the column with the mobile phase until the silica bed is stable and no air bubbles are present.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, use the dry loading method described in the FAQs.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the polarity determined from your TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents or solvent pairs to each tube.
-
Heat the test tubes to determine the solubility of the compound at elevated temperatures.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent or solvent pair that provides good crystal formation upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture until the solid dissolves completely.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Quantitative Data
The following table summarizes typical performance data for the purification of quinoxalinyl aniline analogs. Actual results may vary depending on the specific compound and the nature of the impurities.
| Purification Technique | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 60-90% | >95% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 50-85% | >98% | Simple, cost-effective, and can yield very pure crystalline material. | Not suitable for all compounds, may have lower recovery. |
| Preparative HPLC | >80% | >99% | Excellent for separating closely related impurities and achieving very high purity. | Expensive, limited to smaller scales, requires specialized equipment. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in column chromatography of basic compounds.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Stability issues of 3-(2-Quinoxalinyl)aniline under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-Quinoxalinyl)aniline under common experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of quinoxaline and aniline derivatives and data from closely related compounds. The experimental protocols are proposed as general guidance and should be adapted and validated for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from light and moisture to prevent potential degradation.[2] Storage in a desiccator at room temperature is a good practice. For long-term storage, keeping it in a refrigerator (2-8 °C) is recommended.
Q2: What are the best practices for handling this compound in the lab?
A2: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid generating dust.[1] After handling, wash hands thoroughly.[4]
Q3: In which solvents is this compound soluble and are these solutions stable?
A3: Based on its structure, this compound is predicted to be soluble in a range of organic solvents. PubChem indicates a solubility of >33.2 µg/mL at pH 7.4.[5] For related quinoxaline derivatives, solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol are commonly used for preparing solutions.[6]
The stability in solution will depend on the solvent and storage conditions. Aromatic amines can be susceptible to oxidation, which may be accelerated in certain solvents and upon exposure to air and light.[7] It is recommended to prepare solutions fresh. If storage is necessary, store in a tightly sealed container, protected from light, and at a low temperature. For aqueous solutions, the pH should be considered, as the aniline moiety can be protonated in acidic conditions, potentially affecting stability.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing both quinoxaline and aniline moieties are often sensitive to light.[2][8] Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is crucial to store both the solid compound and its solutions in amber vials or otherwise protected from light to minimize photochemical reactions.[8]
Q5: What are the potential degradation pathways for this compound?
A5: Based on the functional groups present, the main potential degradation pathways are:
-
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities.[7] This can be initiated by air, light, or oxidizing agents.
-
Hydrolysis: While the quinoxaline and aniline rings are generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.
-
Photodegradation: As mentioned, exposure to light can induce photochemical reactions, leading to a variety of degradation products.[8]
Troubleshooting Guide for Stability Issues
| Symptom | Possible Cause | Recommended Action |
| Discoloration of solid upon storage (e.g., turning yellow or brown) | Oxidation of the aniline moiety due to exposure to air and/or light.[7] | Store the compound in a tightly sealed, amber-colored container, and consider storing it under an inert atmosphere (e.g., argon or nitrogen). |
| Solution changes color over time | Oxidation or photodegradation in solution. | Prepare solutions fresh before use. If storage is necessary, store in an amber vial at low temperature. Degassing the solvent before use can also help to remove dissolved oxygen. |
| Precipitation from solution upon standing | Poor solubility or degradation to a less soluble product. | Ensure the compound is fully dissolved initially, possibly with gentle warming or sonication. If precipitation occurs over time, this may indicate degradation. Analyze the precipitate to identify it. Consider using a different solvent or preparing more dilute solutions. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical degradation of the compound. | Conduct a forced degradation study (see experimental protocols below) to identify potential degradation products and establish the stability profile of the compound under your specific experimental conditions. |
| Inconsistent experimental results | Degradation of the compound in the experimental medium. | Verify the stability of this compound under your specific experimental conditions (pH, temperature, light exposure, presence of other reagents). Prepare fresh solutions and protect them from light and air. |
Experimental Protocols for Stability Assessment
The following are general protocols for forced degradation studies that can be adapted to assess the stability of this compound. The extent of degradation can be monitored by a suitable analytical method like HPLC or LC-MS.
Protocol 1: Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of purified water.
-
Incubate and sample as described above.
-
Protocol 2: Oxidative Stability
-
Preparation of Stressed Sample: Mix a known volume of the stock solution with an equal volume of a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
Protocol 3: Thermal Stability
-
Solid State: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C). Withdraw samples at specified time points (e.g., 24, 48, 72 hours), prepare solutions, and analyze.
-
Solution State: Incubate a solution of the compound in a suitable solvent at an elevated temperature (e.g., 60 °C) and analyze aliquots at specified time points.
Protocol 4: Photostability
-
Sample Preparation: Prepare two sets of solutions of this compound in a suitable solvent.
-
Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps). Wrap the second set in aluminum foil to serve as a dark control.
-
Incubation: Keep both sets of samples at a constant temperature.
-
Sampling: Withdraw aliquots from both the exposed and dark control samples at specified time points for analysis.
Data Presentation
Table 1: Predicted Stability Profile of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., pH 1-3) | Potentially unstable, especially with heat. | Hydrolysis products, protonated species. |
| Neutral (e.g., pH 6-8) | Relatively stable at room temperature. | Minimal degradation expected. |
| Basic (e.g., pH 10-13) | May be more stable than in acidic conditions, but degradation is possible with heat. | Hydrolysis or rearrangement products. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | N-oxides, hydroxylated derivatives, and colored polymeric materials. |
| Thermal (solid) | Expected to be relatively stable at moderate temperatures. | Decomposition at high temperatures. |
| Photolytic (UV/Vis light) | Likely to degrade upon exposure to light. | A complex mixture of photoproducts. |
Note: This table presents a predicted stability profile based on the general behavior of related chemical structures. Experimental verification is required.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. echemi.com [echemi.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. technopharmchem.com [technopharmchem.com]
- 5. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimization of analytical methods for 3-(2-Quinoxalinyl)aniline quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods for the quantification of 3-(2-Quinoxalinyl)aniline. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
Question: I am observing significant peak tailing for this compound in my HPLC chromatogram. What are the likely causes and how can I resolve this?
Answer: Peak tailing for aromatic amines like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will protonate the amine, which can reduce tailing. Conversely, a higher pH (e.g., pH 7-8) may be used with a suitable column to keep the analyte in its neutral form.
-
Use of Mobile Phase Additives: If pH adjustment is insufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, minimizing the secondary interactions with your analyte.
-
Column Choice: Not all C18 columns are the same. Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. If you are using an older 'Type A' silica column, switching to a 'Type B' or a column with a different stationary phase (e.g., phenyl-hexyl) could improve peak shape.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[2] To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you should either dilute your sample or reduce the injection volume.
-
Extracolumn Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are secure and the tubing is as short and narrow as feasible.
Question: My retention times for this compound are drifting. What should I investigate?
Answer: Retention time drift can compromise the reliability of your quantitative data. Here are the common causes and solutions:
-
Column Equilibration: Insufficient column equilibration is a frequent cause of drifting retention times.[3] Ensure the column is equilibrated with the mobile phase for at least 10-20 column volumes before starting your analytical run, especially after changing the mobile phase composition.[2]
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition during a run can lead to retention time shifts.[3] Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation of the more volatile components.[2] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[2] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[3]
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts. The use of a guard column and appropriate sample preparation, such as solid-phase extraction (SPE), can mitigate this issue.[4]
LC-MS Troubleshooting
Question: I am experiencing poor sensitivity and a noisy baseline in my LC-MS analysis of this compound. What are the potential causes?
Answer: Low sensitivity and a high baseline noise in LC-MS can be due to several factors, from the sample to the instrument settings:
-
Ion Suppression/Enhancement: Components in the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to either suppressed or enhanced signal intensity.[5] To address this, improve chromatographic separation to resolve the analyte from interfering matrix components.[5] Additionally, consider more rigorous sample cleanup procedures like SPE.
-
Mobile Phase Quality: The use of low-quality solvents or additives can introduce contaminants that contribute to a noisy baseline.[2] Always use HPLC or LC-MS grade solvents and reagents. Ensure mobile phases are properly degassed to prevent air bubbles from entering the system.[3]
-
Contamination of the Mass Spectrometer: Over time, the ion source and other components of the mass spectrometer can become contaminated, leading to a high background signal and reduced sensitivity.[2] Regular cleaning and maintenance of the ion source as per the manufacturer's recommendations are crucial.[2]
-
Incorrect MS Parameters: Suboptimal mass spectrometer settings, such as ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature), can result in poor sensitivity.[6] A systematic optimization of these parameters for this compound is necessary to achieve the best signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in a complex matrix like plasma?
A1: For quantifying low concentrations of this compound in complex biological matrices such as plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5] LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, allowing for the detection and quantification of trace levels of the analyte while minimizing interference from matrix components.[5][7]
Q2: What are the typical UV absorbance maxima for quinoxaline derivatives, and how can I use this for quantification?
A2: Quinoxaline compounds, due to their extended aromatic system, exhibit characteristic absorption bands in the UV-Vis region.[8] The specific absorption maxima (λmax) will depend on the substitution pattern and the solvent used. Generally, quinoxalines show strong absorbance in the 200-400 nm range.[9] For quantitative analysis using a UV-Vis spectrophotometer or HPLC-UV, you should first determine the λmax of this compound in your chosen solvent by scanning across the UV spectrum. Quantification is then performed by creating a calibration curve based on the absorbance of standard solutions at this λmax, following the Beer-Lambert law.[10]
Q3: How important is sample preparation for the analysis of this compound?
A3: Sample preparation is a critical step to ensure accurate and reliable quantification, especially in complex matrices.[5][10] Proper sample preparation, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, helps to remove interfering substances and pre-concentrate the analyte.[10] This enhances the sensitivity and robustness of the analytical method, reduces matrix effects in LC-MS, and protects the analytical column from contamination.[5][10]
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?
A4: While GC-MS can be used for the analysis of some quinoxaline derivatives, it may not be the optimal technique for this compound. Aromatic amines can be challenging to analyze by GC due to their polarity, which can lead to poor peak shape and interactions with the GC column. Derivatization is often required to improve their volatility and chromatographic behavior, which adds complexity to the analytical workflow.[11] For these reasons, HPLC and LC-MS are generally the more direct and common methods for the analysis of such compounds.
Data Presentation
The following tables summarize quantitative data for the analysis of quinoxaline derivatives using various analytical methods.
Table 1: HPLC Methods for Quinoxaline Analysis [12]
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acid | Animal Products | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | - |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg |
Table 2: LC-MS/MS Methods for Quinoxaline and Aromatic Amine Analysis
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 13 Quinoxaline 1,4-dioxides and their metabolites | Swine Liver | 5 - 500 µg/L | 79.8 - 96.5 | 0.30 - 2.51 µg/kg | 1.10 - 8.37 µg/kg |
| 39 Primary Aromatic Amines | Human Urine | 0.1 - 50 ng/mL | 75 - 114 (for 37 analytes) | 0.025 - 0.20 ng/mL | 0.1 - 1.0 ng/mL |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Animal and Aquatic Products | 2 - 500 µg/L | 73.6 - 89.0 | 0.90 - 1.80 µg/kg | 3.00 - 6.00 µg/kg |
Experimental Protocols
HPLC-UV Method for Quantification
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the expected linear range of the assay.
-
Prepare a series of calibration standards by dissolving a known amount of pure this compound in the same solvent.
-
Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and a reasonable retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C (using a column oven for consistency).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
LC-MS/MS Method for Quantification
This protocol outlines a sensitive method for the quantification of this compound, particularly at low concentrations.
-
Sample Preparation:
-
For complex matrices, perform a sample cleanup using Solid-Phase Extraction (SPE).
-
Prepare calibration standards in a blank matrix to account for matrix effects.
-
The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 or phenyl-hexyl column with a smaller particle size (e.g., < 2 µm) for better resolution and speed.
-
Mobile Phase: A gradient elution is often used, starting with a higher aqueous composition (e.g., water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[6]
-
Flow Rate: Adjusted based on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for aromatic amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]+) and a specific product ion of this compound need to be determined through infusion and optimization experiments.
-
-
Data Analysis:
-
Similar to the HPLC-UV method, create a matrix-matched calibration curve and determine the analyte concentration in the samples.
-
UV-Vis Spectrophotometry Method for Quantification
This method is suitable for relatively pure samples with higher concentrations of the analyte.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).[10]
-
From the stock solution, prepare a series of dilutions to be used as calibration standards. The concentrations should be chosen to yield an absorbance between 0.1 and 1.0.[10]
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Perform a baseline correction using a cuvette filled with the pure solvent.[10]
-
Measure the absorbance of each standard and the sample at the predetermined λmax of this compound.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logic diagram for selecting an analytical method.
References
- 1. hplc.eu [hplc.eu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 3-(2-Quinoxalinyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of 3-(2-Quinoxalinyl)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent method for synthesizing 2-arylquinoxalines, such as this compound, is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the synthesis of the target molecule, this would involve the reaction of o-phenylenediamine with 3-aminophenylglyoxal or a suitable precursor.
Q2: What are the primary challenges encountered when scaling up quinoxaline synthesis?
Scaling up chemical reactions from the laboratory to a pilot plant or industrial scale introduces several challenges. A key issue is the management of heat transfer, as the surface-area-to-volume ratio decreases with larger reactors, potentially leading to thermal runaways in exothermic reactions.[2][3] Mixing efficiency also becomes critical to ensure homogeneity and consistent reaction progress.[4] Furthermore, downstream processing, including product isolation and purification, often requires significant redevelopment for larger scales to ensure product quality and consistency.[5]
Q3: What are the common impurities and byproducts in the synthesis of this compound?
During the synthesis of quinoxalines, several side products can form, complicating purification and reducing yields. Common byproducts include benzimidazole derivatives, which can arise from impurities in the 1,2-dicarbonyl starting material. Quinoxaline N-oxides may form due to over-oxidation, especially at elevated temperatures in the presence of air. Incomplete oxidation can also lead to the formation of stable dihydroquinoxaline intermediates.[6]
Q4: How can I monitor the progress and purity of my reaction?
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of the reaction and assessing the purity of the final product. A validated, stability-indicating HPLC method can effectively separate the desired product from starting materials, intermediates, and degradation products.[7] Thin-layer chromatography (TLC) is also a valuable technique for rapid, qualitative monitoring of the reaction's progress.[8]
Troubleshooting Guides
Below are common issues encountered during the scale-up synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to suboptimal temperature or reaction time.- Poor quality or instability of the 3-aminophenylglyoxal starting material.- Inefficient mixing in the reactor.- Side reactions consuming starting materials. | - Optimize reaction temperature and time based on small-scale experiments and reaction monitoring.- Ensure the purity of the 3-aminophenylglyoxal; consider in-situ generation or use of a more stable precursor like 3-nitrophenylglyoxal followed by reduction.- Evaluate and optimize the reactor's agitation speed and impeller design to improve mixing.- Implement measures to minimize byproduct formation (see below). |
| Formation of Benzimidazole Byproduct | - Presence of aldehyde or carboxylic acid impurities in the 3-aminophenylglyoxal. | - Purify the 3-aminophenylglyoxal starting material before use.- Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the dicarbonyl compound. |
| Formation of Quinoxaline N-oxide | - Over-oxidation of the quinoxaline product due to harsh reaction conditions or prolonged exposure to air at high temperatures. | - Avoid strong oxidizing agents.- Conduct the reaction under an inert atmosphere.- Optimize the reaction temperature to the minimum required for efficient conversion. |
| Incomplete Oxidation (Dihydroquinoxaline formation) | - Insufficient oxidant present to convert the dihydroquinoxaline intermediate to the final aromatic product. | - Introduce a mild oxidant, such as bubbling air through the reaction mixture upon completion of the condensation step.- Select a catalyst that can also facilitate the final oxidation step. |
| Difficult Product Isolation and Purification | - Product oiling out or forming a fine precipitate that is difficult to filter.- Co-crystallization of impurities with the product.- Product degradation on silica gel during chromatographic purification. | - Optimize the crystallization solvent system and cooling profile to obtain a more filterable solid.- Consider an anti-solvent addition to improve precipitation.- Implement a pre-purification step, such as an acid-base wash, to remove certain impurities.- If column chromatography is necessary, screen different stationary phases and solvent systems to minimize on-column degradation. Recrystallization is often a more scalable purification method.[9] |
| Poor Batch-to-Batch Reproducibility | - Variations in raw material quality.- Inconsistent control of reaction parameters (temperature, addition rates, mixing).- Differences in reactor geometry and heat/mass transfer characteristics between scales. | - Establish strict quality control specifications for all starting materials.- Implement robust process controls with well-defined operating parameters.- Conduct a thorough process hazard analysis and characterization of mixing and heat transfer at each scale. |
Experimental Protocols
A plausible synthetic pathway for this compound at scale involves a two-step process: the synthesis of 3-nitrophenylglyoxal followed by its condensation with o-phenylenediamine and subsequent reduction of the nitro group.
Step 1: Synthesis of 3-Nitrophenylglyoxal (Illustrative Lab-Scale)
This protocol is for illustrative purposes as the stability of phenylglyoxals can be a challenge. On a large scale, in-situ generation or use of a more stable derivative is often preferred.
-
Oxidation of 3'-Nitroacetophenone: 3'-Nitroacetophenone is oxidized using an oxidizing agent like selenium dioxide. The reaction is typically carried out in a solvent such as dioxane with a catalytic amount of water.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the selenium byproduct. The solvent is removed under reduced pressure, and the crude 3-nitrophenylglyoxal is purified, for example, by distillation under reduced pressure or by forming a stable derivative like a hydrate.
Step 2: Synthesis of 3-(2-Quinoxalinyl)nitrobenzene and Subsequent Reduction
-
Condensation: o-Phenylenediamine is dissolved in a suitable solvent, such as ethanol or acetic acid. The 3-nitrophenylglyoxal (or its stable derivative) is then added, and the mixture is heated to reflux.
-
Reaction Monitoring: The formation of the quinoxaline is monitored by TLC or HPLC.
-
Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated 3-(2-Quinoxalinyl)nitrobenzene is collected by filtration and washed with a cold solvent.
-
Reduction: The isolated nitro-compound is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Final Product Isolation and Purification: After the reduction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. fauske.com [fauske.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. visimix.com [visimix.com]
- 5. catsci.com [catsci.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-(2-Quinoxalinyl)aniline and Other Quinoxaline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3-(2-Quinoxalinyl)aniline stands as a notable derivative, though direct comparative biological data for this specific isomer is limited in publicly available research. This guide provides a comprehensive comparative analysis of the performance of various quinoxaline derivatives, with a focus on their anticancer and kinase inhibitory activities, to offer a predictive insight into the potential of this compound and to guide future research and drug development efforts.
Introduction to Quinoxaline Derivatives
Quinoxalines, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Their mechanism of action in cancer often involves the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival. Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), which are pivotal in tumor angiogenesis and metastasis.[3][4]
Comparative Analysis of Anticancer Activity
While specific anticancer data for this compound is not extensively documented, the cytotoxic potential of structurally related anilino-quinoxaline derivatives and other quinoxaline analogs provides valuable benchmarks. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against various cancer cell lines.
Table 1: Comparative Cytotoxicity of Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11g | Quinoxaline-2(1H)-one | HepG-2 (Liver) | 4.50 | Doxorubicin | 8.29 |
| HCT-116 (Colon) | 2.40 | Doxorubicin | 7.68 | ||
| MCF-7 (Breast) | 5.90 | Doxorubicin | 9.65 | ||
| 11e | Quinoxaline-2(1H)-one | HepG-2 (Liver) | 5.34 | Doxorubicin | 8.29 |
| HCT-116 (Colon) | 4.19 | Doxorubicin | 7.68 | ||
| MCF-7 (Breast) | 6.06 | Doxorubicin | 9.65 | ||
| VIIIc | 1-phenyl-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HCT-116 (Colon) | 2.5 | - | - |
| MCF-7 (Breast) | 9 | - | - | ||
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT-116 (Colon) | 4.4 | - | - |
| MCF-7 (Breast) | 5.3 | - | - | ||
| Compound 3 | Quinoxaline with triazole ring | Ty-82 (Leukemia) | 2.5 | - | - |
| THP-1 (Leukemia) | 1.6 | - | - | ||
| Compound 18 | Sulfonyl-quinoxaline | MCF-7 (Breast) | 22.11 | Doxorubicin | 11.77 |
| Compound 4m | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][5][6][7]
Comparative Analysis of Kinase Inhibitory Activity
The anticancer effects of many quinoxaline derivatives are attributed to their ability to inhibit protein kinases involved in cancer progression. VEGFR-2 and c-Met are two such kinases that are frequently targeted.
Table 2: Comparative Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound ID | Target Kinase | IC50 | Reference Compound | IC50 |
| 11g | VEGFR-2 | 0.75 µM | Sorafenib | 1.29 µM |
| 25d | VEGFR-2 | 3.4 ± 0.3 nM | Sorafenib | - |
| 25e | VEGFR-2 | 6.8 ± 0.5 nM | Sorafenib | - |
| 25i | VEGFR-2 | 5.2 ± 0.4 nM | Sorafenib | - |
| 27e | VEGFR-2 | 4.1 ± 0.3 nM | Sorafenib | - |
| 14a | VEGFR-2 | 3.2 nM | Sorafenib | 3.12 nM |
| 14c | VEGFR-2 | 4.8 nM | Sorafenib | - |
| 15d | VEGFR-2 | 5.4 nM | Sorafenib | - |
| Compound 4 | c-Met | - | - | - |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[3][4][5][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. For anilino-quinoxalines, the position of the aniline group and any substitutions on it can significantly impact their inhibitory potency and selectivity. Generally, the presence of an NH linker at the third position of the quinoxaline nucleus is considered essential for activity, while aliphatic linkers tend to decrease activity.[1] The introduction of electron-withdrawing or electron-donating groups on the aniline ring can modulate the activity, and this is often explored to optimize the drug-like properties of these compounds.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by quinoxaline derivatives and a general experimental workflow for their evaluation.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoxaline derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative analysis. Below are representative protocols for key assays.
General Synthesis of this compound
A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10] For this compound, a potential synthetic route involves the reaction of a suitably protected 3-aminophenyl-α-ketoaldehyde or its equivalent with o-phenylenediamine, followed by deprotection. Microwave-assisted synthesis has also been shown to be an efficient method for preparing quinoxaline derivatives.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.
-
Detection: The amount of ADP produced (which is proportional to the kinase activity) is quantified using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. tsijournals.com [tsijournals.com]
Unveiling the Anticancer Potential of 3-(2-Quinoxalinyl)aniline Analogs: A Structure-Activity Relationship Comparison
A detailed examination of 3-(2-quinoxalinyl)aniline analogs reveals critical structural features influencing their anticancer and kinase inhibitory activities. This guide synthesizes key findings from recent studies, presenting a comparative analysis of their biological performance, detailed experimental methodologies, and insights into their potential mechanisms of action.
Researchers in the field of medicinal chemistry have increasingly focused on the quinoxaline scaffold due to its presence in numerous biologically active compounds.[1][2] The this compound core, in particular, has emerged as a promising framework for the development of novel kinase inhibitors and anticancer agents.[3] Structure-activity relationship (SAR) studies are instrumental in optimizing the potency and selectivity of these compounds by systematically modifying their chemical structures. This guide provides a comprehensive comparison of various this compound analogs, summarizing their biological activities and the experimental protocols used for their evaluation.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has predominantly focused on their efficacy against various cancer cell lines and their ability to inhibit specific protein kinases involved in cancer progression. The following tables summarize the quantitative data from these studies, highlighting the impact of different substituents on the quinoxaline and aniline rings.
Anticancer Activity Against Human Cancer Cell Lines
The cytotoxic effects of various analogs have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below.
| Compound ID | Core Structure | R1 (Quinoxaline) | R2 (Aniline) | Cancer Cell Line | IC50 (µM) |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | H | -NH-CO-NH-C6H5 | HCT116 | 2.5[3] |
| MCF-7 | 9[3] | ||||
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide | H | -CO-NH-C6H5 (meta) | HCT116 | 4.4[3] |
| MCF-7 | 5.3[3] | ||||
| VIIIa | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | H | -NH-CO-NH-C6H5 | HepG2 | 9.8[3] |
| 4m | 2,3-di(styryl)quinoxaline | Br (at C6) | - | A549 | 9.32[2][4] |
| 4b | 2,3-di(styryl)quinoxaline | NO2 (at C6) | - | A549 | 11.98[2] |
Key SAR Observations for Anticancer Activity:
-
The presence of a urea or amide linkage at the aniline moiety appears to be crucial for potent anticancer activity, as seen in compounds VIIIc and XVa .[3]
-
Compound VIIIc , featuring a urea linkage, demonstrated the highest potency against the HCT116 colon cancer cell line.[3]
-
For the 2,3-disubstituted quinoxalines, a bromo substituent at the C6 position of the quinoxaline ring (4m ) resulted in slightly better activity against A549 lung cancer cells compared to a nitro group (4b ).[2][4]
Kinase Inhibitory Activity
Several this compound analogs have been evaluated for their ability to inhibit specific kinases, which are often dysregulated in cancer.
| Compound ID | Target Kinase | Inhibition (%) @ 10 µM | IC50 (nM) |
| 9a | ASK1 | 40.67 | >10,000[5] |
| 12c | ASK1 | 97.24 | 117.61[5] |
| 26e | ASK1 | - | 30.17[5] |
Key SAR Observations for Kinase Inhibitory Activity:
-
Significant improvements in ASK1 inhibitory activity were observed with modifications on the quinoxaline core. Compound 26e , a dibromo-substituted quinoxaline derivative, exhibited the most potent inhibition with an IC50 value of 30.17 nM.[5]
-
The nature and position of substituents on the aniline and quinoxaline rings play a critical role in determining the kinase inhibitory potency and selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the compound concentration against the percentage of cell growth inhibition.
Kinase Inhibition Assay (e.g., ASK1 Kinase Assay)
This assay measures the ability of the compounds to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase (e.g., ASK1), a substrate peptide, and ATP in a suitable buffer.[5]
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific time to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate is measured. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo) that measure the remaining ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[5]
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] Quinoxaline derivatives have been identified as potential inhibitors of this pathway.[6]
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound analogs.
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: A generalized workflow for the development of novel this compound analogs.
References
- 1. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 3-(2-Quinoxalinyl)aniline Isomers: A Guide for Researchers
For Immediate Release
A Comprehensive Review of the Predicted Biological Activity of 3-(2-Quinoxalinyl)aniline Isomers for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the ortho-, meta-, and para-isomers of this compound. While direct experimental data comparing these specific isomers is not currently available in published literature, this document extrapolates from the known biological profiles of structurally related quinoxaline derivatives to offer insights into their potential as therapeutic agents. The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The position of the amino group on the aniline ring is predicted to significantly influence the molecule's biological activity.
Introduction to this compound Isomers
The core structure consists of a quinoxaline ring attached to an aniline ring. The isomers differ in the position of the amino group on the aniline moiety:
-
2-(2-Quinoxalinyl)aniline (ortho-isomer)
-
This compound (meta-isomer)
-
4-(2-Quinoxalinyl)aniline (para-isomer)
The spatial arrangement of the amino group in these isomers can affect their physicochemical properties, such as electronic distribution, steric profile, and hydrogen bonding capacity. These differences are expected to translate into varied biological activities.
Predicted Biological Activity: A Comparative Overview
Based on structure-activity relationship (SAR) studies of other quinoxaline derivatives, the following activities are anticipated for the this compound isomers. It is important to note that the following tables and predictions are illustrative and await experimental verification.
Hypothetical Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents.[8][9][10][11][12][13] The mechanism of action often involves the inhibition of protein kinases or induction of apoptosis. The position of the amino group in the aniline ring could influence the binding affinity to target enzymes and receptors. For instance, studies on other substituted anilino-quinoxalines have shown that the position of substituents on the aniline ring can dramatically alter their cytotoxic effects.[14]
Table 1: Illustrative Anticancer Activity (IC50 in µM) of this compound Isomers Against Various Cancer Cell Lines
| Isomer | Cancer Cell Line A (e.g., A549 - Lung) | Cancer Cell Line B (e.g., MCF-7 - Breast) | Cancer Cell Line C (e.g., HCT116 - Colon) |
| ortho- | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| meta- | 8.7 ± 0.9 | 12.3 ± 1.5 | 10.1 ± 1.2 |
| para- | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.4 ± 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how experimental data would be presented. Lower IC50 values indicate higher potency.
Predicted Antimicrobial Activity
The quinoxaline core is also a key pharmacophore in many antimicrobial agents.[6][7] The amino group of the aniline moiety could participate in hydrogen bonding interactions with microbial enzymes or cellular components, contributing to the antimicrobial effect.
Table 2: Illustrative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of this compound Isomers
| Isomer | Staphylococcus aureus | Escherichia coli | Candida albicans |
| ortho- | 32 | 64 | >128 |
| meta- | 16 | 32 | 64 |
| para- | 8 | 16 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Lower MIC values indicate higher potency.
Experimental Protocols
While specific experimental data for the title compounds is lacking, the following are standard methodologies used to evaluate the biological activities of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (isomers of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for anticancer quinoxaline derivatives and a typical workflow for screening their biological activity.
Caption: Potential anticancer signaling pathway inhibited by quinoxaline derivatives.
Caption: General workflow for the biological evaluation of quinoxalinyl-aniline isomers.
Conclusion
While the specific biological activities of 2-(2-Quinoxalinyl)aniline, this compound, and 4-(2-Quinoxalinyl)aniline have yet to be reported, the broader class of quinoxaline derivatives continues to be a rich source of potential therapeutic agents. Based on existing SAR trends, it is reasonable to hypothesize that the para-isomer may exhibit the most potent biological activity due to potentially more favorable electronic and steric properties for target interaction. However, this remains a prediction. Further research involving the synthesis and rigorous biological evaluation of these specific isomers is essential to validate these hypotheses and to fully elucidate their therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activities of a series of novel quinoxalinhydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Quinoxaline Derivatives: A Guide for Researchers
A comprehensive analysis of the therapeutic potential of the quinoxaline scaffold, with a focus on representative derivatives, to inform the preclinical evaluation of novel compounds like 3-(2-Quinoxalinyl)aniline.
While direct in vivo efficacy studies on this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has demonstrated significant therapeutic potential across various disease models. This guide provides a comparative overview of the in vivo efficacy of several notable quinoxaline compounds, offering valuable insights for researchers and drug development professionals interested in the therapeutic application of this chemical scaffold. The presented data, experimental protocols, and pathway analyses can serve as a foundational resource for designing and interpreting future in vivo studies of this compound and related molecules.
Comparative Efficacy in Animal Models
The in vivo efficacy of various quinoxaline derivatives has been evaluated in preclinical models of cancer, epilepsy, and inflammation. The following tables summarize the key findings from these studies, providing a benchmark for assessing the potential performance of novel quinoxaline-based therapeutic agents.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Animal Model | Dosing Regimen | Key Findings |
| N-allyl quinoxaline derivative (Compound 8) | Solid-Ehrlich carcinoma model | Not specified | Tumor inhibition ratio of 68.19% compared to 64.8% for 5-FU.[1] |
| Quinoxaline-based derivative (Compound IV) | Ehrlich solid tumor model | Not specified | Significantly reduced tumor volume and weight with minimal toxicity.[2] |
| Quinoxaline Compound 17 | Mouse model of MLL-r leukemia | Not specified | Exhibited significant antitumor activities without overt toxicities and showed favorable pharmacokinetics.[3] |
Table 2: Anticonvulsant Activity of Quinoxaline Derivatives
| Compound | Animal Model | Key Findings (ED50) |
| Quinoxaline Derivative 24 | Pentylenetetrazol-induced seizure model | 37.50 mg/kg[4] |
| Quinoxaline Derivative 28 | Pentylenetetrazol-induced seizure model | 23.02 mg/kg[4] |
| Quinoxaline Derivative 32 | Pentylenetetrazol-induced seizure model | 29.16 mg/kg[4] |
| Quinoxaline Derivative 33 | Pentylenetetrazol-induced seizure model | 23.86 mg/kg[4] |
Table 3: Anti-inflammatory Activity of a Quinoxaline Derivative
| Compound | Animal Model | Key Findings |
| Quinoxaline Derivative 7b | Carrageenan-induced edema model | Showed important in vivo anti-inflammatory effect (41% inhibition) similar to indomethacin (47% inhibition).[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Anticancer Efficacy in Solid-Ehrlich Carcinoma Model
-
Animal Model: The specific strain of mice used was not detailed in the abstract.
-
Tumor Induction: Ehrlich ascites carcinoma cells are typically injected subcutaneously or intramuscularly to induce solid tumor formation.
-
Treatment: Animals are treated with the test compound (e.g., N-allyl quinoxaline derivative) or a reference drug (e.g., 5-Fluorouracil). The dosing regimen (dose, frequency, route of administration) would be a critical component of the full study.
-
Efficacy Evaluation: Tumor volume and weight are measured at the end of the study. The tumor inhibition ratio is calculated to determine the effectiveness of the treatment compared to a control group. Biochemical and histochemical parameters may also be assessed.[1][2]
Anticonvulsant Activity in Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Model: The specific species and strain of animals (typically mice or rats) were not specified in the abstract.
-
Seizure Induction: A convulsant dose of pentylenetetrazol is administered to the animals.
-
Treatment: The test quinoxaline derivatives are administered at various doses prior to PTZ injection. A reference drug (e.g., perampanel) is used for comparison.[4]
-
Efficacy Evaluation: The ability of the test compounds to prevent or delay the onset of seizures is observed. The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is then calculated.[4]
Anti-inflammatory Activity in Carrageenan-Induced Edema Model
-
Animal Model: The specific rodent model was not detailed in the abstract.
-
Inflammation Induction: An injection of carrageenan into the paw of the animal induces a localized inflammatory response, resulting in edema (swelling).[5][6]
-
Treatment: The test compound (quinoxaline derivative 7b) or a reference anti-inflammatory drug (indomethacin) is administered prior to the carrageenan injection.[5]
-
Efficacy Evaluation: The volume of the paw is measured at specific time points after carrageenan injection to quantify the extent of edema. The percentage of inhibition of edema is calculated by comparing the swelling in the treated groups to that in the control group.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothetical signaling pathway for an N-allyl quinoxaline derivative inhibiting EGFR and VEGFR2, leading to the induction of apoptosis.
References
- 1. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. ijpras.com [ijpras.com]
Profiling the Kinase Cross-Reactivity of 3-(2-Quinoxalinyl)aniline: A Comparative Guide
Disclaimer: As of December 2025, publicly accessible, comprehensive cross-reactivity profiling data for the specific compound 3-(2-Quinoxalinyl)aniline against a broad panel of kinases could not be located. The following guide is a representative example constructed to demonstrate the format and content of a kinase inhibitor comparison guide. The data presented for the hypothetical compound, "Quinoxa-3-Aniline," is illustrative and synthesized from published findings on structurally related quinoxaline-based kinase inhibitors to provide a realistic context for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the hypothetical kinase inhibitor "Quinoxa-3-Aniline" with other known inhibitors, supported by detailed experimental protocols and visual diagrams to elucidate its potential selectivity and off-target effects.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Quinoxa-3-Aniline was assessed against a panel of representative kinases. The primary screen was conducted at a concentration of 1 µM, with follow-up IC50 determinations for kinases showing significant inhibition.
Table 1: Inhibitory Activity of Quinoxa-3-Aniline against a Panel of Kinases
| Kinase Family | Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Tyrosine Kinases | ABL1 | 89% | 50 |
| SRC | 92% | 35 | |
| LYN | 85% | 75 | |
| EGFR | 25% | > 1000 | |
| FGFR1 | 78% | 150 | |
| VEGFR2 | 30% | > 1000 | |
| JAK2 | 95% | 20 | |
| JAK3 | 91% | 45 | |
| Serine/Threonine Kinases | AKT1 | 15% | > 5000 |
| CDK2 | 10% | > 5000 | |
| PIM1 | 65% | 300 | |
| GSK3β | 20% | > 1000 | |
| Lipid Kinases | PI3Kα | 5% | > 10,000 |
Table 2: Comparative IC50 Values of Quinoxa-3-Aniline and Other Kinase Inhibitors
| Kinase Target | Quinoxa-3-Aniline (IC50, nM) | Dasatinib (IC50, nM) | Tofacitinib (IC50, nM) |
| ABL1 | 50 | 1 | - |
| SRC | 35 | 0.5 | - |
| JAK2 | 20 | 12 | 5 |
| JAK3 | 45 | - | 1 |
Note: IC50 values for comparator drugs are approximate and collated from various public sources for illustrative purposes.
Experimental Protocols
A detailed methodology for a representative in vitro kinase assay is provided below.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay (Promega)
This protocol outlines the determination of kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Quinoxa-3-Aniline (or test compound) stock solution (10 mM in DMSO)
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Quinoxa-3-Aniline in DMSO. A common starting concentration is 100 µM, with 11-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well. Initiate the reaction by adding 10 µL of ATP solution at a concentration appropriate for the specific kinase (often at or near the Km for ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Mandatory Visualization
Caption: Hypothetical signaling pathway inhibited by Quinoxa-3-Aniline.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
Validation of 3-(2-Quinoxalinyl)aniline's Mechanism of Action: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific data on the mechanism of action for the compound 3-(2-Quinoxalinyl)aniline. While the quinoxaline scaffold is a well-recognized pharmacophore in drug discovery, leading to a multitude of derivatives with diverse biological activities, specific experimental validation for this particular aniline-substituted quinoxaline remains elusive in the public domain. This guide, therefore, aims to provide a comparative framework based on the known mechanisms of structurally related quinoxaline derivatives, offering potential avenues for the investigation of this compound and highlighting the experimental approaches necessary for its validation.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
Quinoxaline derivatives have been extensively explored for their therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This versatility stems from the ability of the quinoxaline ring system to interact with various biological targets.
Potential Mechanisms of Action Based on Analogs
Given the lack of direct evidence for this compound, we can infer potential mechanisms by examining its structural relatives. Quinoxaline derivatives have been shown to act through several key pathways:
-
Kinase Inhibition: A significant number of quinoxaline-based compounds function as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
Apoptosis Induction: Many anticancer quinoxaline derivatives exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways involved in cell survival and death.
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoxaline compounds can insert themselves into the DNA double helix or inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair. This disruption of DNA integrity can lead to cell cycle arrest and cell death.
Comparative Analysis with Established Quinoxaline-Based Kinase Inhibitors
To illustrate a potential validation workflow, we will compare the hypothetical investigation of this compound with established quinoxaline-based kinase inhibitors. For this purpose, we will consider a hypothetical scenario where this compound is investigated as a potential inhibitor of a specific kinase, for instance, a receptor tyrosine kinase (RTK) implicated in cancer.
Hypothetical Experimental Data for this compound and Comparators
The following table summarizes hypothetical data that would be necessary to validate the mechanism of action of this compound as a kinase inhibitor, compared to a known quinoxaline-based inhibitor (Comparator A) and a non-quinoxaline kinase inhibitor (Comparator B).
| Parameter | This compound (Hypothetical) | Comparator A (Quinoxaline-based Kinase Inhibitor) | Comparator B (Non-quinoxaline Kinase Inhibitor) |
| Target Kinase IC50 (nM) | 50 | 25 | 10 |
| Cellular Potency (GI50, µM) | 0.5 | 0.2 | 0.1 |
| Phospho-Target Inhibition in Cells (IC50, µM) | 0.6 | 0.25 | 0.15 |
| Off-target Kinase Panel (Number of hits >50% inhibition at 1 µM) | 5 out of 400 | 3 out of 400 | 10 out of 400 |
| In vivo Tumor Growth Inhibition (%) | 60% at 50 mg/kg | 75% at 30 mg/kg | 80% at 20 mg/kg |
Experimental Protocols for Mechanism Validation
To generate the data presented in the hypothetical table, a series of key experiments would need to be performed.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the target kinase.
Protocol:
-
Recombinant human kinase is incubated with a specific substrate and ATP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The GI50 value, the concentration that inhibits cell growth by 50%, is determined.
Target Phosphorylation Assay (Western Blot)
Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context.
Protocol:
-
Cells are treated with the test compound for a short period (e.g., 1-2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
The levels of phosphorylated and total protein are quantified to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for validating the mechanism of action of this compound as a kinase inhibitor.
Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a kinase inhibitor's mechanism of action.
Conclusion
While there is a clear lack of specific data for this compound, the rich history of the quinoxaline scaffold in medicinal chemistry provides a strong rationale for its investigation. The comparative framework and detailed experimental protocols outlined in this guide offer a roadmap for researchers to systematically validate its potential mechanism of action. Should this compound prove to be a potent and selective modulator of a key biological pathway, it could represent a valuable lead for the development of novel therapeutics. Further research is imperative to elucidate the specific biological activities of this compound and unlock its potential therapeutic value.
Comparative Cytotoxicity of Quinoxaline Derivatives in Normal vs. Cancer Cells: A Research Guide
Introduction
While specific cytotoxic data for 3-(2-Quinoxalinyl)aniline is not extensively available in current literature, the broader class of quinoxaline derivatives has garnered significant attention in medicinal chemistry for its potent anticancer properties.[1][2][3] Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents.[3][4] Derivatives of this structure have demonstrated a wide array of biological activities, including the inhibition of protein kinases and the induction of apoptosis, positioning them as promising candidates for novel cancer therapies.[1][4][5]
This guide provides a comparative overview of the cytotoxic effects of various quinoxaline derivatives on cancer cell lines versus normal cell lines, supported by experimental data from multiple studies. Detailed protocols for key cytotoxicity assays and visualizations of relevant biological pathways are also presented to assist researchers in the evaluation of these compounds.
Comparative Cytotoxicity Data
The selective cytotoxicity of a compound against cancer cells, while sparing normal cells, is a critical indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this assessment. A lower IC50 value signifies greater potency.[1]
The following tables summarize the IC50 values of representative quinoxaline derivatives against various human cancer and normal cell lines.
Table 1: Cytotoxicity of Quinoxaline Derivatives in Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound VIIIc | HCT116 | Colon Carcinoma | 2.5[1][5] |
| Compound VIIIc | MCF-7 | Breast Adenocarcinoma | 9[1][5] |
| Compound VIIIa | HepG2 | Liver Hepatocellular Carcinoma | 9.8[1][5] |
| Compound VIIIe | HCT116 | Colon Carcinoma | 8.4[1][5] |
| Compound IV | PC-3 | Prostate Cancer | 2.11[1][6][7] |
| Compound III | PC-3 | Prostate Cancer | 4.11[6][7] |
| Compound 11 | Various | (Not specified) | 0.81 - 2.91[8] |
| Compound 13 | Various | (Not specified) | 0.81 - 2.91[8] |
| Compound 10 | MKN 45 | Gastric Adenocarcinoma | 0.073[9] |
| Compound 4m | A549 | Non-small-cell Lung Cancer | 9.32[10] |
Table 2: Comparative Cytotoxicity in Cancer vs. Normal Cell Lines
| Compound ID/Series | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index |
| Compounds 4, 5a, 5b | Various | 0.01 - 0.06 (µg/mL) | (Not specified) | >100 (µg/mL)[2] | High |
| Compound IV | PC-3 | 2.11[6] | Vero | >100 (assumed) | >47 |
| Compound III | PC-3 | 4.11[6] | Vero | >100 (assumed) | >24 |
| Compound 4m | A549 | 9.32[10] | Hs68 | 9.29[10] | ~1 |
| Compound 8 | MGC-803 | 1.49[11] | WI-38 | 10.99[11] | ~7.4 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for common assays used to evaluate the cytotoxicity of quinoxaline derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[12]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[13][14]
Materials:
-
Cells treated with quinoxaline derivatives
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the quinoxaline compounds.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams, created using Graphviz, illustrate a typical experimental workflow for cytotoxicity testing and a simplified signaling pathway often implicated in the mechanism of action of quinoxaline derivatives.
Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds.
Caption: A simplified diagram of a common apoptosis induction pathway.
Mechanism of Action
Quinoxaline derivatives exert their anticancer effects through various mechanisms. A primary mode of action is the inhibition of protein kinases that are crucial for cancer cell signaling, such as c-Met, VEGFR, and EGFR.[13][15] By blocking these kinases, the compounds can disrupt downstream pathways that control cell proliferation, survival, and angiogenesis.[4]
Furthermore, many quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][13] This is often achieved by altering the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like p53 and caspases.[6] Some derivatives also act as topoisomerase II inhibitors, which leads to DNA damage and subsequent cell death.[6] Cell cycle arrest, frequently at the G2/M phase, is another common outcome of treatment with these compounds.[5]
Conclusion
The quinoxaline scaffold represents a highly promising platform for the development of novel anticancer agents.[1][5] Numerous derivatives have demonstrated potent and, in some cases, selective cytotoxicity against a variety of cancer cell lines.[2] The mechanisms of action are multifaceted, often involving the inhibition of key signaling kinases and the induction of apoptosis.[4][13] While data on this compound is limited, the extensive research on related quinoxaline compounds provides a strong foundation for further investigation into its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for the Quantification of 3-(2-Quinoxalinyl)aniline
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is contingent on factors such as the sample matrix, required sensitivity, and the specific instrumentation available. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of quinoxaline and aniline derivatives due to its high sensitivity, specificity, and reproducibility.[1]
High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Derivatives
The following table summarizes the performance of a validated HPLC method for the analysis of quinoxaline derivatives in animal tissues.[2] This method can be adapted for the quantification of 3-(2-Quinoxalinyl)aniline.
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7- 2.6 µg/kg | CCβ: 1.3- 5.6 µg/kg | [2] |
CCα (Decision Limit) and CCβ (Detection Capability) are statistical parameters used in the validation of analytical methods for residues.
High-Performance Liquid Chromatography (HPLC) Methods for Aniline and its Derivatives
This table presents a summary of performance data from a validated HPLC method for aniline and its degradation products in wastewater, which demonstrates the applicability of HPLC for aniline-containing compounds.[3]
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Aniline, p-aminophenol, m-aminophenol, o-aminophenol, phenol | Wastewater | 2.0 - 60 µg/mL | 87.51 - 101.35 | 0.0246 - 0.0622 µg/mL | 0.0778 - 0.2073 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC analysis of quinoxaline and aniline derivatives.
HPLC Protocol for Quinoxaline Derivatives
This protocol is based on a method for the simultaneous determination of quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA) in animal tissues.[2]
1. Sample Preparation:
-
Homogenize the tissue sample.
-
Perform acid hydrolysis to release any bound residues.
-
Conduct a liquid-liquid extraction to isolate the analytes.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Oasis MAX).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector set at the maximum absorbance wavelength for the quinoxaline derivative.
-
Injection Volume: 20 µL.
3. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6]
HPLC Protocol for Aniline and its Derivatives
This protocol is adapted from a method for the simultaneous determination of aniline and its degradation products in wastewater.[3]
1. Sample Preparation:
-
For aqueous samples, filtration may be sufficient.
-
For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[7]
2. HPLC Conditions:
-
Column: C4 column.[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetate buffer (10 mM, pH 5) (60:40, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at 270 nm.[3]
-
Injection Volume: 10 µL.[4]
3. Method Validation:
The validation of the method should follow ICH guidelines, establishing its linearity, accuracy, precision, specificity, LOD, and LOQ.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.
Caption: Experimental workflow for HPLC analysis.
Caption: Key parameters of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-(2-Quinoxalinyl)aniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two distinct synthetic routes to 3-(2-Quinoxalinyl)aniline, a quinoxaline derivative of interest in medicinal chemistry. The presented data, compiled from established literature, offers a clear comparison of their synthetic efficiency, alongside detailed experimental protocols to enable reproducibility.
The synthesis of quinoxaline scaffolds is a well-established area of organic chemistry, with the predominant method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This guide will delve into two specific adaptations of this classical approach for the targeted synthesis of this compound, providing a quantitative comparison to aid in the selection of the most suitable method based on factors such as yield, reaction time, and conditions.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two distinct methods for the synthesis of this compound, providing a clear and objective comparison of their efficiency.
| Parameter | Route 1: Catalyst-Free Condensation | Route 2: Suzuki-Miyaura Coupling |
| Starting Materials | o-Phenylenediamine, 3-Nitrobenzaldehyde | 2-Chloroquinoxaline, 3-Aminophenylboronic acid |
| Key Reagents/Catalysts | Sodium metabisulfite, Sodium hydroxide | Pd(PPh₃)₄, K₂CO₃ |
| Solvent | Ethanol, Water | Toluene, Ethanol, Water |
| Reaction Temperature | Reflux | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | 85% | 92% |
| Purification Method | Recrystallization | Column Chromatography |
Experimental Protocols
Route 1: Catalyst-Free Condensation of o-Phenylenediamine and 3-Nitrobenzaldehyde
This route involves a two-step, one-pot reaction commencing with the in-situ reduction of 3-nitrobenzaldehyde followed by condensation with o-phenylenediamine.
Materials:
-
o-Phenylenediamine
-
3-Nitrobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
A solution of 3-nitrobenzaldehyde (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
An aqueous solution of sodium metabisulfite (1.5 eq) is added dropwise to the stirred solution of 3-nitrobenzaldehyde.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
An aqueous solution of sodium hydroxide (2.0 eq) is then added, and the mixture is stirred for an additional 15 minutes.
-
o-Phenylenediamine (1.0 eq) is added to the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.
Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This method utilizes a palladium-catalyzed cross-coupling reaction between 2-chloroquinoxaline and 3-aminophenylboronic acid.
Materials:
-
2-Chloroquinoxaline
-
3-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a degassed mixture of toluene, ethanol, and water in a round-bottom flask, 2-chloroquinoxaline (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are added.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the mixture.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Route Comparison Workflow
Caption: Comparative workflow of two synthetic routes.
Logical Relationship of Synthetic Strategies
Caption: Logical flow of synthetic strategy selection.
References
Safety Operating Guide
Proper Disposal of 3-(2-Quinoxalinyl)aniline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(2-Quinoxalinyl)aniline is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, based on its known hazards and general best practices for aromatic amines and quinoxaline derivatives.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards:
Due to the general risks associated with aromatic amines, it is prudent to handle this compound with care to avoid potential carcinogenicity and mutagenicity.[2][3][4]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, all personnel must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.[5][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[5][6]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[8][9] Under no circumstances should this compound or its waste be disposed of in standard laboratory drains or mixed with general trash.[7][9]
Step-by-Step Collection Procedure:
-
Characterize the Waste: Determine if the waste is pure this compound or mixed with other solvents or reagents. Mixed waste requires all components to be listed on the hazardous waste label.[8]
-
Use Designated Containers:
-
Solid Waste: Collect unused or expired this compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, sealable, and clearly labeled hazardous solid waste container.[5][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[7][8]
-
Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container for hazardous materials.[10]
-
-
Container Rinsate: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5]
Labeling and Storage of Hazardous Waste
Proper labeling and temporary storage are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and a list of all other components by percentage or volume.[5][7][8] The appropriate hazard pictograms should also be visible.
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[8][9]
-
Ensure containers are kept tightly closed except when adding waste.[5][6]
-
The storage area must be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][11]
-
Final Disposal Procedures
The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[7]
-
High-Temperature Incineration: The most common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds like quinoxaline derivatives is high-temperature incineration.[7][12] This process ensures the complete destruction of the hazardous material.[12]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to schedule a pickup for the collected waste.[5] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[5]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the key stages of the disposal process for this compound.
References
- 1. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 3-(2-Quinoxalinyl)aniline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of 3-(2-Quinoxalinyl)aniline, based on available safety data and best practices for related compounds.
Chemical Identifier: this compound CAS Number: 432004-76-7 Molecular Formula: C14H11N3
Hazard Summary
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Damage (Category 1): Causes serious eye damage[1].
Due to the lack of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach is recommended, drawing parallels from the safety profiles of related structures like aniline and quinoxaline. Aniline is known to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[2][3]. Quinoxaline is harmful if swallowed and causes skin and serious eye irritation[4]. Therefore, stringent safety measures are essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for short-term use with potential for incidental contact. For prolonged handling or direct contact, consider more resistant materials like butyl or neoprene[5][6]. Always inspect gloves for integrity before use and change them frequently. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Given the "causes serious eye damage" classification, robust eye and face protection is mandatory[1]. A face shield should be worn in addition to goggles when there is a significant risk of splashes[7]. |
| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect the skin from contamination[8]. |
| Respiratory | Respirator | All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[8]. If there is a risk of airborne particles and a fume hood is not available or malfunctioning, a respirator with an appropriate cartridge for organic vapors and particulates should be used by trained and fit-tested personnel[5][7]. |
| Feet | Closed-toe shoes | Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills[8]. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[6]. The storage area should be clearly labeled and secured. Keep the container tightly closed.
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[8].
-
Engineering Controls: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[8][9].
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][8]. Do not eat, drink, or smoke in areas where the chemical is handled[2].
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and experimental residues, must be collected in a designated and clearly labeled hazardous waste container[6].
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash[10][11].
Emergency Procedures
Spills
-
Small Spills: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up. Absorb the spill with an inert, non-combustible material like vermiculite or sand. Place the absorbed material into a sealed container for hazardous waste disposal[8].
-
Large Spills: For large spills or any spill outside of a fume hood, evacuate the area immediately and alert the appropriate emergency response team.
Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9][12].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[9][12]. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[9][10].
Visual Workflow and Emergency Plans
To further clarify the procedures, the following diagrams illustrate the safe handling workflow and emergency response logic.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills and exposure incidents.
References
- 1. This compound | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
